Methyl 5-bromothiazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 5-bromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJMFWXVFMHABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654577 | |
| Record name | Methyl 5-bromo-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-22-3 | |
| Record name | 4-Thiazolecarboxylic acid, 5-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-1,3-thiazole-4-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50654577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-1,3-thiazole-4-carboxylate | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-bromothiazole-4-carboxylate (CAS 913836-22-3)
Abstract: This technical guide provides a comprehensive overview of Methyl 5-bromothiazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, synthesis, and characteristic reactivity. The core of this document focuses on its strategic application in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors, supported by detailed protocols, mechanistic insights, and workflow diagrams. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction and Core Compound Identity
This compound is a halogenated thiazole derivative that has emerged as a highly versatile scaffold in synthetic and medicinal chemistry.[1][2][3] The thiazole ring is a privileged structure in drug discovery, forming the core of numerous biologically active compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5]
The strategic placement of a bromine atom at the C5 position and a methyl ester at the C4 position makes this compound an ideal substrate for a variety of chemical transformations. The bromine atom serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions, while the ester group can be readily modified, allowing for the construction of diverse molecular libraries.[2]
Table 1: Core Compound Specifications
| Property | Value | Source(s) |
| CAS Number | 913836-22-3 | [6] |
| Molecular Formula | C₅H₄BrNO₂S | [1][6] |
| Molecular Weight | 222.06 g/mol | [1][6] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1][6] |
| Melting Point | 98-101 °C | |
| Boiling Point | 276 °C at 760 mmHg | |
| SMILES | COC(=O)c1ncsc1Br | [6] |
| InChI Key | AUJMFWXVFMHABB-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through multi-step sequences starting from commercially available materials. While several routes are described in the patent literature, a common conceptual pathway involves the construction of the thiazole ring followed by functional group manipulation.
Conceptual Synthetic Workflow
A prevalent strategy involves the Hantzsch thiazole synthesis or related cyclocondensation reactions, followed by bromination and esterification, though the order of these steps can vary.
Conceptual synthesis pathway for the target compound.
Exemplary Laboratory-Scale Synthesis Protocol
Note: This is a representative protocol synthesized from common organic chemistry principles. Researchers should consult specific literature and perform appropriate safety assessments.
-
Step 1: Thiazole Ring Formation: A thioamide is reacted with a suitable α-halocarbonyl compound (e.g., methyl 3-chloro-2-oxopropanoate) in a solvent such as ethanol. The mixture is heated to reflux for several hours to facilitate the cyclocondensation reaction, yielding the thiazole carboxylate core.
-
Step 2: Bromination: The thiazole intermediate from Step 1 is dissolved in a suitable solvent like acetic acid or a chlorinated solvent. A brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) is added portion-wise at a controlled temperature, often at or below room temperature, to install the bromine atom at the C5 position.
-
Step 3: Work-up and Purification: Upon reaction completion, the mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to neutralize excess bromine. The product is then extracted into an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is purified, commonly by recrystallization or column chromatography on silica gel, to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the C5-bromo substituent and the C4-methyl ester.
The C5-Bromo Group: A Gateway for C-C Coupling
The bromine atom at the 5-position is the key to its role as a versatile building block. It readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][7] This reaction allows for the efficient formation of a carbon-carbon bond between the thiazole ring and a wide variety of aryl or heteroaryl boronic acids or esters.
Suzuki-Miyaura Coupling: Mechanism and Protocol
The Suzuki coupling proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[7]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki Coupling
-
Reagent Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq.).[9]
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and water.[9]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
The C4-Methyl Ester: A Handle for Amide Formation
The methyl ester at the C4 position is relatively stable but can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification).[10] This carboxylic acid is a crucial intermediate, as it can then be coupled with a wide range of amines to form amides, a common functional group in many pharmaceuticals.
Protocol for Ester Hydrolysis
-
Reaction Setup: Dissolve this compound in a mixture of solvents such as methanol and water.
-
Saponification: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate, causing the carboxylic acid product to precipitate or to be extracted into an organic solvent.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The thiazole scaffold is a cornerstone in the development of kinase inhibitors.[2] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[11][12] this compound serves as a key starting material for the synthesis of inhibitors targeting several important kinases.
Case Study: IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[13][14] Overactivation of these pathways is implicated in numerous inflammatory and autoimmune diseases.[15] Several patents describe the use of intermediates derived from this compound in the synthesis of potent IRAK4 inhibitors.[11][13][14][15][16]
The general synthetic strategy involves using the C5-bromo position to couple with another heterocyclic core, while the C4-ester is converted to an amide that interacts with key residues in the kinase's active site.
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is essential for B-cell receptor (BCR) signaling and is a validated target for B-cell malignancies and autoimmune diseases.[12][17][18] The development of BTK inhibitors has revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL).[12] The core structure of many BTK inhibitors can be traced back to versatile building blocks like this compound. The synthetic logic is similar to that for IRAK4 inhibitors, where the thiazole serves as a central scaffold to which other functional groups are attached via cross-coupling and amidation reactions.[19]
General workflow for elaborating the core scaffold into kinase inhibitors.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[20] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound.[20] All manipulations should be performed in a well-ventilated fume hood.[20]
Table 2: Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[20]
Conclusion
This compound (CAS 913836-22-3) is a high-value, versatile building block for drug discovery and medicinal chemistry. Its well-defined and orthogonal reactivity allows for the systematic and efficient construction of complex molecular architectures. Its demonstrated utility in the synthesis of potent kinase inhibitors, such as those targeting IRAK4 and BTK, underscores its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. chemscene.com [chemscene.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. US9943516B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]
- 12. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 14. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 15. WO2017127430A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 16. WO2017004133A1 - Irak inhibitors and uses thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-State Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemscene.com [chemscene.com]
An In-depth Technical Guide to Methyl 5-bromothiazole-4-carboxylate
Executive Summary
Methyl 5-bromothiazole-4-carboxylate is a pivotal heterocyclic building block, distinguished by its synthetically versatile thiazole core functionalized with both an electrophilic bromine atom and a modifiable methyl ester. This guide provides an in-depth analysis of its core chemical properties, reactivity, and established applications for researchers, scientists, and professionals in drug development. We will explore its physicochemical characteristics, spectroscopic signature, and key reaction pathways, including palladium-catalyzed cross-coupling and nucleophilic substitution. Furthermore, this document details a validated synthetic protocol and discusses the compound's role as a strategic intermediate in the synthesis of complex molecules for medicinal chemistry and materials science.
Introduction to a Versatile Heterocyclic Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry and agrochemicals, prized for its unique electronic properties and ability to engage in various biological interactions.[1] this compound (CAS No. 913836-22-3) emerges as a particularly valuable derivative. Its structure incorporates two key points of chemical reactivity: a bromine atom at the C5 position, ideal for carbon-carbon and carbon-heteroatom bond formation, and a methyl ester at the C4 position, which can be readily converted into amides, carboxylic acids, or alcohols.[2][3] This dual functionality allows for sequential and divergent synthetic strategies, making it a cornerstone intermediate for constructing complex molecular architectures. This guide serves to consolidate the known chemical data and synthetic utility of this compound, providing a technical foundation for its effective application in research and development.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.
Core Chemical Identifiers
| Property | Value | Reference(s) |
| CAS Number | 913836-22-3 | [4] |
| Molecular Formula | C₅H₄BrNO₂S | [4] |
| Molecular Weight | 222.06 g/mol | [4] |
| Canonical SMILES | COC(=O)C1=C(Br)SC=N1 | [4] |
| InChIKey | AUJMFWXVFMHABB-UHFFFAOYSA-N | [4] |
Physical and Spectroscopic Data
The compound presents as a light yellow to orange solid under standard conditions.[4] Its physical properties and key spectroscopic identifiers are crucial for reaction monitoring and quality control.
| Property | Value | Reference(s) |
| Appearance | Light yellow to orange solid | [4] |
| Melting Point | 98-101 °C | [4] |
| Boiling Point | 276 °C (at 760 mmHg) | [4] |
| Solubility | Soluble in common organic solvents such as ethanol, DMF, and dichloromethane. | [5] |
| ¹H NMR | (400 MHz, CDCl₃) δ ppm: 8.80 (s, 1H, thiazole C2-H), 3.99 (s, 3H, -OCH₃) | [6] |
| LC-MS (ES) | m/z 221.8 [M+H]⁺, 223.8 [M+2+H]⁺ (confirms bromine presence) | [6][7] |
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups. The electron-deficient nature of the thiazole ring, amplified by the ester group, influences the reactivity of the C5-bromine, making it a suitable substrate for a variety of transformations.
Reactivity at the C5-Position (C-Br Bond)
The bromine atom is the primary site for introducing molecular diversity. It readily participates in numerous palladium-catalyzed cross-coupling reactions and can also undergo nucleophilic substitution.
-
Palladium-Catalyzed Cross-Coupling: This is the most powerful application of the C5-bromo group.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides a robust method for C-C bond formation. This reaction is fundamental in building bi-aryl scaffolds common in pharmaceutical agents.[7][8][9]
-
Stille Coupling: Coupling with organotin reagents offers an alternative, often complementary, method for C-C bond formation.[10]
-
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields aryl-alkyne structures, which are valuable intermediates and structural motifs.[11]
-
Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by coupling with a wide range of amines, providing access to substituted anilines and related structures.[12]
-
-
Cyanation: The bromine can be displaced by a cyanide group, typically using a copper(I) cyanide source, to furnish the corresponding nitrile. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine.[13]
-
Nucleophilic Aromatic Substitution (SNAAr): Under forcing conditions or with highly activated nucleophiles, the bromine can be displaced directly. For example, heating with morpholine can yield the 5-morpholinothiazole derivative.[14]
Reactivity at the C4-Position (Methyl Ester)
The methyl ester group offers a secondary handle for modification, typically explored after functionalizing the C5 position.
-
Hydrolysis: The ester can be saponified under basic conditions (e.g., NaOH, LiOH) to yield the corresponding thiazole-4-carboxylic acid. This transformation is thermodynamically favorable.[3][15]
-
Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can convert the ester into a diverse range of amides.[2] This is a key step in synthesizing many bioactive molecules, as the amide bond is a core feature of numerous drugs.[1]
Diagram of Synthetic Pathways
The following diagram illustrates the principal reactive pathways available for this compound, highlighting its utility as a divergent synthetic intermediate.
Caption: Key synthetic transformations of this compound.
Synthesis and Purification
The reliable synthesis of this intermediate is critical for its use in multi-step sequences. A common and effective method involves the deaminative bromination of an amino-thiazole precursor.
Recommended Synthetic Protocol
The following protocol is adapted from established literature procedures for the synthesis of this compound from its 2-amino precursor.[4]
Reaction: Deaminative Bromination of Methyl 2-amino-5-bromothiazole-4-carboxylate
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-amino-5-bromothiazole-4-carboxylate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere.
-
Reagent Addition: Prepare a solution of tert-butyl nitrite (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the heated reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by observing the cessation of gas evolution (N₂). Completion can be confirmed by Thin Layer Chromatography (TLC) or LC-MS analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the DMF. Directly load the crude residue onto a silica gel column. Elute using a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate) to isolate the pure product.
-
Characterization: The final product is typically obtained as a yellow solid (53% reported yield) and should be characterized by NMR and MS to confirm its identity and purity.[4]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the title compound.
Applications in Research and Development
This compound serves as a strategic intermediate in several key areas of chemical research.
-
Medicinal Chemistry: It is a precursor for inhibitors of c-Jun N-terminal kinases (JNK), which are implicated in various inflammatory diseases and neurodegenerative disorders.[12] It has also been used in the synthesis of Aryl Hydrocarbon Receptor (AhR) agonists and potential antiviral agents against Hepatitis B Virus (HBV).[6][13]
-
Agrochemicals: The thiazole core is present in many fungicides and pesticides. This compound provides a convenient entry point for creating novel derivatives with potential applications in crop protection.[10]
-
Materials Science: Heterocyclic compounds like this are used in the development of organic dyes and electronic materials. The ability to form extended conjugated systems via cross-coupling makes it a candidate for such applications.[5]
Safety and Handling
Proper handling is essential to ensure laboratory safety. The compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Recommended Storage
For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, with recommended temperatures between 2-8°C.[4]
Conclusion
This compound is a high-value, multifunctional building block with well-defined physicochemical properties and a predictable reactivity profile. Its capacity to undergo a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling at the C5-position and ester modifications at the C4-position, solidifies its role as a critical intermediate in modern organic synthesis. The synthetic protocols and reactivity data compiled in this guide provide a comprehensive resource for chemists aiming to leverage this versatile scaffold in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. METHYL 5-BROMO-1,3-THIAZOLE-4-CARBOXYLATE 97 | 913836-22-3 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. TW202136249A - Aryl hydrocarbon receptor (ahr) agonists and uses thereof - Google Patents [patents.google.com]
- 7. WO2009108912A1 - Protein kinase modulators - Google Patents [patents.google.com]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. WO2023110473A1 - Heterocyclic compounds for the control of invertebrate pests - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2010091310A1 - Inhibitors of jun n-terminal kinase - Google Patents [patents.google.com]
- 13. WO2022052923A1 - Dihydropyrimidine compound and application thereof - Google Patents [patents.google.com]
- 14. WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors - Google Patents [patents.google.com]
- 15. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Methyl 5-bromothiazole-4-carboxylate
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. Substituted thiazoles, such as Methyl 5-bromothiazole-4-carboxylate, are highly valued as versatile intermediates. The presence of a bromine atom at the C5 position and a methyl ester at the C4 position provides orthogonal handles for further chemical modification, enabling the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring a reproducible and logically sound protocol.
Synthetic Strategy and Rationale
The synthesis of this compound is most efficiently approached through a two-stage process. This strategy prioritizes the early and robust formation of the core thiazole ring, followed by a regioselective functionalization.
-
Stage 1: Formation of the Thiazole Core. The synthesis begins with the construction of a suitable precursor, Methyl 2-aminothiazole-4-carboxylate. This is achieved via the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant.[1] In this case, the reaction between methyl 3-bromo-2-oxobutanoate and thiourea provides a direct and high-yielding route to the 2-aminothiazole scaffold.[2][3] This precursor is critical as the amino group at the C2 position acts as a powerful activating group, directing subsequent electrophilic substitution.
-
Stage 2: Diazotization and Bromination (Sandmeyer-type Reaction). With the 2-aminothiazole precursor in hand, the next crucial step is the replacement of the amino group with a bromine atom. While direct electrophilic bromination of the thiazole ring often targets the C5 position, a more controlled and widely documented approach for introducing a halogen at a specific position occupied by an amino group is the Sandmeyer reaction.[4][5] This reaction involves the diazotization of the primary aromatic amine with a nitrite source under acidic conditions to form a reactive diazonium salt.[6] This intermediate is then treated with a copper(I) bromide salt, which facilitates the substitution of the diazonium group with a bromide ion via a radical-nucleophilic aromatic substitution mechanism.[4] This sequence provides a reliable method to obtain the target 2-bromo derivative. Correction and Refinement: Upon further analysis of thiazole reactivity, it is established that for the synthesis of a 5-bromo derivative, the Sandmeyer reaction on a 2-amino precursor is incorrect as it would yield a 2-bromo product. The correct strategy involves direct electrophilic bromination of a thiazole-4-carboxylate precursor. The electron-withdrawing nature of the carboxylate at C4 deactivates the ring, but the lone pairs on the sulfur atom preferentially direct electrophiles to the C5 position.[7] Therefore, a more logical pathway involves the synthesis of Methyl thiazole-4-carboxylate followed by direct bromination. However, the most direct and industrially relevant pathway commences with a precursor that can be readily converted to the target molecule. A highly efficient route starts from the readily available Methyl 2-aminothiazole-4-carboxylate . This intermediate can be converted to the target molecule via a two-step sequence involving diazotization to remove the amino group, followed by selective bromination. A more direct approach, however, is the diazotization of the 2-amino group followed by a bromo-dediazoniation reaction.
A refined and more practical approach is a three-step synthesis starting from the widely available ethyl acetoacetate.
Refined Synthetic Pathway:
-
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate: A one-pot reaction involving the bromination of ethyl acetoacetate with N-bromosuccinimide (NBS) followed by cyclization with thiourea.
-
Deamination and Bromination: The 2-amino group is first removed via diazotization, and the resulting intermediate is brominated. A more direct route to a similar compound involves diazotization in the presence of a bromide source.
-
Final Esterification (if necessary): If the ethyl ester is formed, it can be hydrolyzed to the carboxylic acid and then re-esterified to the methyl ester.
Given the complexity and potential for side reactions in a multi-step deamination/bromination sequence, the most robust and logical pathway presented here will focus on the direct electrophilic bromination of a suitable thiazole precursor.
Visualized Synthesis Workflow
The proposed synthetic pathway is outlined below, starting from the formation of the thiazole precursor to the final brominated product.
Figure 1: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate
This procedure is adapted from established one-pot Hantzsch-type syntheses.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl acetoacetate | 116.12 | 11.61 g | 0.10 |
| N-Bromosuccinimide (NBS) | 177.98 | 17.80 g | 0.10 |
| Thiourea | 76.12 | 7.61 g | 0.10 |
| Tetrahydrofuran (THF) | - | 150 mL | - |
| Water | - | 75 mL | - |
| Ammonia solution | - | As needed | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add methyl acetoacetate (0.10 mol) and a solvent mixture of tetrahydrofuran (150 mL) and water (75 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (0.10 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the bromination is complete, add thiourea (0.10 mol) to the mixture in one portion.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 3-4 hours.
-
After cooling to room temperature, a precipitate will form. Adjust the pH of the solution to 8-9 with an aqueous ammonia solution to precipitate the product fully.
-
Collect the solid product by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield Methyl 2-amino-4-methylthiazole-5-carboxylate as a solid.
Part 2: Synthesis of Methyl 5-bromo-2-aminothiazole-4-carboxylate
This step involves the regioselective electrophilic bromination of the C5 position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-amino-4-methylthiazole-5-carboxylate | 186.21 | 18.62 g | 0.10 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.69 g | 0.105 |
| Acetonitrile | - | 200 mL | - |
Procedure:
-
Dissolve Methyl 2-amino-4-methylthiazole-5-carboxylate (0.10 mol) in acetonitrile (200 mL) in a 500 mL flask and cool the solution to 0 °C.
-
Add N-bromosuccinimide (0.105 mol) in one portion to the stirred solution.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding 100 mL of water.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 5-bromo-2-aminothiazole-4-carboxylate.
Part 3: Synthesis of this compound
This final step involves the removal of the 2-amino group via a deamination reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 5-bromo-2-aminothiazole-4-carboxylate | 265.11 | 26.51 g | 0.10 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.59 g | 0.11 |
| Sulfuric Acid (conc.) | - | 20 mL | - |
| Hypophosphorous acid (50%) | - | 50 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
In a 500 mL flask, prepare a solution of concentrated sulfuric acid (20 mL) in water (100 mL) and cool it to 0-5 °C.
-
Slowly add Methyl 5-bromo-2-aminothiazole-4-carboxylate (0.10 mol) to the cold acid solution with vigorous stirring.
-
Prepare a solution of sodium nitrite (0.11 mol) in 20 mL of water and add it dropwise to the reaction mixture, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Slowly add hypophosphorous acid (50 mL) to the diazonium salt solution. Nitrogen gas will evolve.
-
Allow the reaction to stir at low temperature for 1 hour and then at room temperature overnight.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain pure this compound.
Mechanism Insight: Electrophilic Bromination
The key to introducing the bromine at the C5 position is the electrophilic aromatic substitution reaction. The thiazole ring, while aromatic, has distinct electronic characteristics. The sulfur atom can stabilize a positive charge at the C5 position through resonance, making it the most nucleophilic carbon and thus the primary site for electrophilic attack.
Figure 2: Simplified mechanism of electrophilic bromination at the C5 position.
Conclusion
The synthesis of this compound presented herein is a robust and logical pathway designed for optimal yield and purity. By leveraging the foundational Hantzsch thiazole synthesis and a controlled deamination-bromination sequence, this guide provides researchers with a reliable method to access this valuable synthetic intermediate. The detailed protocols and causal explanations are intended to empower scientists to not only replicate the synthesis but also to adapt it for the creation of novel thiazole derivatives for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 7. escales | Virtual tour generated by Panotour [ub.edu]
A Comprehensive Spectroscopic Guide to Methyl 5-bromothiazole-4-carboxylate: Data, Interpretation, and Protocols
An In-depth Technical Guide
Abstract
Methyl 5-bromothiazole-4-carboxylate is a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. Its utility in drug development hinges on the precise and unambiguous confirmation of its molecular structure. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the complete characterization of this molecule. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causality behind experimental choices and data interpretation, ensuring a robust and self-validating approach to structural elucidation.
Molecular Profile
Prior to any spectroscopic analysis, establishing a theoretical molecular profile is a critical first step. This provides the foundational data against which experimental results will be compared.
Chemical Structure:
Figure 1. Chemical Structure of this compound.Table 1: Key Chemical Properties
| Property | Value | Source |
| CAS Number | 913836-22-3 | [1][2][3] |
| Molecular Formula | C₅H₄BrNO₂S | [1][2][3] |
| Molecular Weight | 222.06 g/mol | [1][2][3] |
| Physical Form | Solid | [1] |
| Melting Point | 98-101°C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By analyzing the magnetic properties of atomic nuclei, we can map out the complete carbon-hydrogen framework.
2.1. Theoretical Basis & Experimental Rationale
Proton (¹H) and Carbon-13 (¹³C) NMR analyses provide complementary information.
-
¹H NMR identifies the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity). The chemical shift (δ) is highly sensitive to the local electronic environment, with electronegative atoms (like O, N, and Br) and aromatic systems causing significant deshielding (a shift to higher ppm values).[4][5]
-
¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shifts for carbons are spread over a wider range than for protons, making it easier to distinguish between carbons in different functional groups (e.g., carbonyl vs. aromatic vs. aliphatic).[6][7]
The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules due to its excellent solubilizing properties and relatively simple solvent signal. Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm, providing a universal reference point.
2.2. Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire the ¹³C NMR spectrum, typically at a frequency of 100 MHz on the same instrument. Standard pulse programs are sufficient for this analysis.[8]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the TMS signal.
2.3. ¹H NMR Data & Interpretation (Predicted)
The simple structure of this compound leads to a clean and highly informative ¹H NMR spectrum.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.75 | Singlet (s) | 1H | H-2 | This lone proton on the thiazole ring is adjacent to both the electronegative nitrogen and sulfur atoms, resulting in significant deshielding and a downfield shift.[9] |
| ~ 3.95 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively standard environment, deshielded by the adjacent oxygen atom.[8] |
2.4. ¹³C NMR Data & Interpretation (Predicted)
The ¹³C NMR spectrum confirms the carbon backbone of the molecule.
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 162.5 | C=O | The carbonyl carbon of the ester group appears in its characteristic downfield region.[6] |
| ~ 155.0 | C-2 | The carbon atom situated between the nitrogen and sulfur atoms (C-2) is strongly deshielded. |
| ~ 148.0 | C-4 | The quaternary carbon attached to the carboxylate group is significantly downfield due to its position within the aromatic ring and attachment to the electron-withdrawing ester. |
| ~ 118.0 | C-5 | The carbon atom bonded to the bromine (C-5) is shifted upfield relative to other ring carbons due to the "heavy atom effect" of bromine, despite bromine's electronegativity. |
| ~ 53.0 | -OCH₃ | The methyl carbon of the ester appears in the typical range for an sp³ carbon bonded to an oxygen atom.[7] |
2.5. Visualization: NMR Experimental Workflow
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 913836-22-3 | this compound - AiFChem [aifchem.com]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Safety and Handling of Methyl 5-bromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for Methyl 5-bromothiazole-4-carboxylate, a key building block in modern medicinal chemistry. As a brominated heterocyclic compound, its unique reactivity profile demands a thorough understanding of its potential hazards and the implementation of robust safety measures to mitigate risks in a laboratory setting.[1] This document is intended to equip researchers with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of their research.
Compound Identification and Properties
A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 913836-22-3 | [2] |
| Molecular Formula | C5H4BrNO2S | [3] |
| Molecular Weight | 222.06 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 98-101°C | |
| Boiling Point | 276°C at 760 mmHg | |
| Flash Point | 121°C |
Hazard Identification and Risk Assessment
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with this compound is GHS07, indicating it is harmful.
The primary routes of exposure are inhalation, ingestion, and skin/eye contact. A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.
While specific toxicological data for this compound is not extensively documented, the broader class of thiazole derivatives has been studied. Some thiazole-containing drugs are known to generate reactive metabolites that can lead to toxicity.[4] High doses of certain oxothiazole derivatives have been shown to cause liver damage in animal studies.[5] Therefore, it is prudent to handle all novel thiazole derivatives with a high degree of caution.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to create a barrier between the researcher and the chemical.[6]
-
Eye and Face Protection : Chemical splash goggles are essential to protect the eyes from splashes and dust.[7][8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]
-
Skin Protection : Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[7][10] Gloves should be inspected for any signs of damage before use and disposed of properly after handling the compound.[10] A lab coat or chemical-resistant apron should be worn to protect the body from spills.[6][11] For larger scale operations, chemical-resistant coveralls may be necessary.[9][11]
-
Respiratory Protection : Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[10] If a fume hood is not available or if there is a risk of generating aerosols, a respirator may be required.[6][9]
Safe Handling and Storage
Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining the stability of the compound.
Handling:
-
Ensure adequate exhaust ventilation at all times.[10]
-
Keep the compound away from heat, sparks, and open flames.[13]
-
Do not eat, drink, or smoke in the laboratory.[13]
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Keep in a dry area, with some suppliers recommending storage at 2-8°C.[10]
-
The storage class is designated as 11, for combustible solids.[2]
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[11][14]
Spill Response:
-
Minor Spills :
-
Evacuate the immediate area and alert nearby personnel.[15]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[16]
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[12][16]
-
Clean the spill area with soap and water.[14]
-
-
Major Spills :
First Aid Measures:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][12]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][18]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][12]
Disposal Considerations
All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste.[12][16] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or the environment.[10][12]
Workflow and Pathway Visualization
To further clarify the safety protocols, the following diagrams illustrate the recommended workflow for handling this compound and the logical steps for an emergency response.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound 913836-22-3 [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. falseguridad.com [falseguridad.com]
- 8. sc.edu [sc.edu]
- 9. creativesafetysupply.com [creativesafetysupply.com]
- 10. angenechemical.com [angenechemical.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. Hazardous substances: Emergency response – University of Auckland [auckland.ac.nz]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. fishersci.ie [fishersci.ie]
A Technical Guide to Methyl 5-bromothiazole-4-carboxylate for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Functionalized Thiazole Core
In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, a core structural motif present in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, Methyl 5-bromothiazole-4-carboxylate (CAS No. 913836-22-3) has emerged as a particularly valuable and versatile building block.
This technical guide provides an in-depth exploration of the commercial availability, synthesis, quality control, and strategic applications of this compound. The strategic placement of a bromine atom at the 5-position and a methyl ester at the 4-position offers a dual-functional handle for synthetic chemists, enabling sequential and regioselective modifications. The bromine atom serves as a prime site for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions, while the methyl ester provides a readily modifiable group for amide bond formation or further derivatization. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic potential of this key intermediate in their discovery programs.
Commercial Availability and Sourcing
This compound is commercially available from a range of chemical suppliers, catering to both small-scale research and larger-scale developmental needs. The compound is typically supplied as a solid with a purity of 95% or greater.[1][2][3][4] When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality control documentation, such as Certificates of Analysis (CoA), which should provide details on the analytical methods used for purity assessment.
For researchers in the early stages of discovery, some suppliers offer this compound as part of a collection of unique chemicals, though it is important to note that in some cases, the supplier may not provide in-house analytical data, and the buyer assumes responsibility for confirming the product's identity and purity.[5]
Table 1: Representative Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | CAS Number |
| CymitQuimica (distributor for Fluorochem) | ≥95% | 1g, 5g, 10g, 25g, 100g, 500g | 913836-22-3 |
| Sigma-Aldrich | ≥95% | Varies by region | 913836-22-3 |
| ChemScene | ≥95% | Varies | 913836-22-3 |
| AiFChem | ≥98% | 25g, 100g | 913836-22-3 |
Synthesis and Manufacturing Insights
A fundamental understanding of the synthetic route to this compound is paramount for anticipating potential impurities and for informing the development of robust analytical methods. While multiple synthetic strategies for thiazole derivatives exist, a common and effective approach involves the modification of a pre-formed thiazole ring. For instance, the synthesis of 2-substituted aminothiazole heterocyclic compounds can be achieved through a "one-pot" two-step reaction of bromination and cyclization, which is noted for its operational simplicity and good product yields.[6]
The synthesis of related brominated thiazole and isothiazole carboxylates often involves multi-step sequences. For example, the synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate from its corresponding 5-cyano precursor involves a hydration reaction with concentrated sulfuric acid.[7][8] Such synthetic steps highlight the types of reagents and conditions that could lead to residual impurities in the final product.
A plausible synthetic pathway to this compound is outlined below. This conceptual workflow is based on established chemical principles for the synthesis of related thiazole derivatives.
Caption: Conceptual workflow for the synthesis of this compound.
Quality Control and Analytical Methodology
Ensuring the purity and structural integrity of this compound is critical for its successful application in multi-step syntheses. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for determining the purity of this compound and related compounds. A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities.
Exemplar HPLC Method Parameters for Thiazole Derivatives:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile).[9][10]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the analyte (e.g., 272 nm for some aminothiazoles).[11]
-
Injection Volume: 5-10 µL
Method validation should be performed to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results.[12]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9-4.0 ppm) and a singlet for the proton on the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the methyl carbon of the ester. The chemical shifts of the ring carbons are influenced by the bromine and ester substituents.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester group, which is typically observed in the region of 1700-1730 cm⁻¹.
Strategic Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from its capacity to undergo palladium-catalyzed cross-coupling reactions at the bromine-substituted 5-position. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is a key strategy in the exploration of structure-activity relationships (SAR) for bioactive molecules.
Role as a Key Building Block for Kinase Inhibitors
The thiazole scaffold is a common feature in many kinase inhibitors, which are a major class of drugs used in oncology and for the treatment of inflammatory diseases. The bromine atom on this compound serves as a convenient attachment point for moieties that can interact with specific regions of the kinase active site.
p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key target for anti-inflammatory therapies. Novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent p38 MAP kinase inhibitors.[13][14][15] The synthesis of such compounds often involves a Suzuki-Miyaura coupling to introduce the pyridyl group at the 5-position of a brominated thiazole precursor.
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibitors are used to treat B-cell malignancies and autoimmune diseases.[16] The design and synthesis of novel BTK inhibitors have involved the use of functionalized heterocyclic building blocks where a bromine atom facilitates the key bond-forming reactions to construct the final complex molecule.[17][18]
Caption: A generalized workflow illustrating the use of this compound in the synthesis of kinase inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the thiazole ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C-C bonds. It involves the reaction of the bromothiazole with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base.[19] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Heck Reaction: The Heck reaction couples the bromothiazole with an alkene to form a substituted alkene, providing another avenue for carbon-carbon bond formation.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for specific substrates.
Handling, Storage, and Safety
As with all brominated organic compounds, appropriate safety precautions must be taken when handling this compound. It should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[2]
For storage, the compound should be kept in a tightly closed container in a cool, dry place. While generally stable, it is good practice to store it away from strong oxidizing agents.
Disposal of any waste containing this compound should be done in accordance with local regulations for hazardous chemical waste.
Conclusion
This compound is a high-value synthetic intermediate that offers medicinal chemists a reliable and versatile platform for the construction of complex molecular architectures. Its commercial availability, coupled with its predictable reactivity in key transformations such as palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for drug discovery programs, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, quality control, and strategic applications, as outlined in this guide, will enable researchers to fully exploit the potential of this powerful chemical tool.
References
- 1. rsc.org [rsc.org]
- 2. aksci.com [aksci.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
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- 5. This compound 913836-22-3 [sigmaaldrich.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 15. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel BTK inhibitors with carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
The Emerging Therapeutic Potential of Bromothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs.[1][2] The introduction of a bromine substituent onto this privileged structure gives rise to bromothiazole derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the current research landscape surrounding bromothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, explore established structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Thiazole Scaffold and the Influence of Bromine
Thiazole and its fused-ring counterpart, benzothiazole, are prevalent motifs in a wide array of biologically active compounds, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and beyond.[3][4][5] The incorporation of a bromine atom into the thiazole ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic character, and steric profile.[1] These modifications can enhance membrane permeability, facilitate crucial interactions with biological targets through halogen bonding, and ultimately potentiate the compound's therapeutic efficacy.[6] This guide will systematically unpack the diverse biological activities of bromothiazole derivatives, offering insights into their mechanisms of action and the structural features that govern their potency.
Synthetic Strategies: The Hantzsch Synthesis
A classic and widely employed method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[1] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.
Experimental Protocol: Hantzsch Synthesis of a 2-Amino-4-Phenylthiazole Derivative
This protocol outlines the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na2CO3) solution
-
Stir bar
-
20 mL scintillation vial
-
Hot plate
-
100 mL beaker
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting mixture through a Büchner funnel, using water to rinse the filter cake.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.[7]
Anticancer Activities of Bromothiazole Derivatives
Bromothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][8] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways and the inhibition of essential cellular processes.
Mechanisms of Anticancer Action
-
Kinase Inhibition: Many bromothiazole derivatives function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[9]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
-
Topoisomerase Inhibition: Inhibition of topoisomerase enzymes, which are vital for DNA replication and repair, is another mechanism by which these compounds exert their anticancer effects.[9]
-
Modulation of Signaling Pathways: Bromothiazole derivatives have been shown to modulate critical signaling pathways implicated in cancer, including:
-
NF-κB Pathway: Inhibition of the NF-κB pathway can suppress inflammation-driven cancer progression.
-
EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR Pathways: Downregulation of these pathways disrupts signals that promote cancer cell growth, survival, and proliferation.[10]
-
Visualizing the Anticancer Mechanism
Caption: Anticancer mechanisms of bromothiazole derivatives.
Experimental Protocols for Anticancer Activity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)
-
Serum-free cell culture medium
Procedure:
-
Plate cells at the desired density in a 96-well plate and incubate until they adhere.
-
Treat the cells with various concentrations of the bromothiazole derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 50 µL of serum-free media and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours.
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes.
-
Read the absorbance at 590 nm using a microplate reader.[1]
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in cold 70% ethanol and incubating overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
This assay assesses the effect of a compound on cell migration.
Materials:
-
Cells cultured to confluence in a 6-well plate
-
Sterile 200 µL pipette tip
-
Cell culture medium with and without the test compound
-
Microscope with a camera
Procedure:
-
Grow a confluent monolayer of cells in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.[10]
Antimicrobial Activities of Bromothiazole Derivatives
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Bromothiazole derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.[1][4]
Mechanisms of Antimicrobial Action
-
Enzyme Inhibition: A key mechanism of action is the inhibition of essential bacterial enzymes, such as:
-
DNA Gyrase: This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.
-
MurB: An enzyme involved in the biosynthesis of the bacterial cell wall.[11]
-
-
Disruption of Biofilm Formation: Some bromothiazole derivatives can inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.
Visualizing the Antimicrobial Workflow
Caption: Workflow for antimicrobial drug discovery.
Experimental Protocol: Bacterial DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA gyrase
-
5x Assay Buffer (containing ATP)
-
Dilution Buffer
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
2X GSTEB (Gyrase Stop Buffer)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and water.
-
Add the test compound at various concentrations to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.
-
Initiate the reaction by adding diluted DNA gyrase to each tube.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 2X GSTEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Run the gel at 90V for approximately 90 minutes.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling will be indicated by a decrease in the amount of supercoiled DNA compared to the control.
Anti-inflammatory Activities of Bromothiazole Derivatives
Chronic inflammation is a key contributor to a wide range of diseases. Bromothiazole derivatives have shown potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.
Mechanisms of Anti-inflammatory Action
-
Inhibition of Cyclooxygenase (COX) Enzymes: Bromothiazoles can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[12]
-
Inhibition of Lipoxygenase (LOX) Enzymes: Inhibition of LOX enzymes reduces the production of leukotrienes, another class of inflammatory mediators.
-
Modulation of the NF-κB Pathway: As with their anticancer activity, the inhibition of the NF-κB signaling pathway by bromothiazole derivatives can significantly reduce the expression of pro-inflammatory cytokines and enzymes.[13]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Test compound
-
Saturated Stannous Chloride solution
-
Plate reader capable of measuring absorbance
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) to the wells.
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for exactly two minutes at 37°C.
-
Stop the reaction by adding the saturated stannous chloride solution.
-
Measure the absorbance at a wavelength between 405-420 nm to determine the amount of prostaglandin produced.
-
Calculate the percentage of inhibition for each concentration of the test compound.[14]
Structure-Activity Relationships (SAR)
The biological activity of bromothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring.
-
Position of the Bromo Group: The position of the bromine atom can dramatically affect the potency and selectivity of the compound. For instance, a bromo group at the 5-position of the thiazole ring has been shown to enhance antimicrobial activity.[1]
-
Substituents at the 2-position: The 2-amino group is a common feature in many biologically active thiazoles. Modifications at this position can fine-tune the compound's interaction with its target.[1]
-
Substituents at the 4-position: The introduction of bulky, lipophilic groups at the 4-position, such as a tert-butyl group, can enhance cell membrane permeability and interactions with hydrophobic pockets of target proteins.[1]
Conclusion and Future Directions
Bromothiazole derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical candidates. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to accelerate the discovery and development of the next generation of bromothiazole-based medicines.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. atcc.org [atcc.org]
- 3. clyte.tech [clyte.tech]
- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Wound healing assay - Wikipedia [en.wikipedia.org]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
The Strategic Utility of Methyl 5-bromothiazole-4-carboxylate in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromothiazole-4-carboxylate has emerged as a highly versatile and strategically important building block in contemporary organic synthesis. Its unique electronic properties and multiple reactive sites make it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides an in-depth exploration of the synthesis, characterization, and reactivity of this compound. It offers field-proven insights into its application in pivotal cross-coupling reactions and showcases its role in the synthesis of biologically active compounds, thereby serving as a comprehensive resource for scientists engaged in drug discovery and development.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a rigid scaffold for the presentation of pharmacophoric elements has cemented its importance in drug design. The strategic functionalization of the thiazole core is therefore a critical endeavor in the quest for novel therapeutics. This compound, with its bromine atom poised for cross-coupling reactions and an ester group amenable to further modification, represents a key player in this field.
Synthesis and Characterization
A reliable and scalable synthesis of this compound is paramount for its widespread application. A common and effective method involves the Fischer esterification of the corresponding 5-bromothiazole-4-carboxylic acid.
Synthesis Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 5-bromothiazole-4-carboxylic acid. The reaction proceeds via an acid-catalyzed esterification with methanol.
Experimental Protocol:
-
To a solution of 5-bromothiazole-4-carboxylic acid (1.0 eq.) in methanol (MeOH, 10-15 mL per gram of carboxylic acid), add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq.) dropwise at room temperature.[2][3]
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral to slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Excess Methanol: The use of methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.[4]
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4]
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.
-
Aqueous Workup: The basic wash with sodium bicarbonate neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the ester.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized building block.
Table 1: Physicochemical Properties of this compound [5][6][7]
| Property | Value |
| CAS Number | 913836-22-3 |
| Molecular Formula | C₅H₄BrNO₂S |
| Molecular Weight | 222.06 g/mol |
| Appearance | Solid |
| Melting Point | 98-101 °C |
| Boiling Point | 276 °C at 760 mmHg |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃) | δ ~8.8 (s, 1H, thiazole-H), δ ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~162 (C=O), δ ~155 (C2-thiazole), δ ~145 (C4-thiazole), δ ~115 (C5-thiazole), δ ~53 (OCH₃) |
| IR (KBr, cm⁻¹) | ~1720 (C=O stretch), ~1550, 1450 (thiazole ring stretches) |
| Mass Spec (EI) | m/z 221/223 (M⁺, bromine isotope pattern) |
Note: The predicted spectroscopic data is based on the analysis of structurally similar compounds. Experimental data should be acquired for definitive characterization.[8][9][10][11][12]
Reactivity and Synthetic Applications: A Hub for Molecular Diversification
The synthetic utility of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions at the C5 position. This allows for the introduction of a wide range of substituents, making it a powerful tool for generating molecular diversity.
Figure 1: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the thiazole core and various aryl or heteroaryl moieties.[13] This reaction is particularly valuable for synthesizing biaryl structures commonly found in kinase inhibitors and other drug candidates.[14]
Generalized Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[15]
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 5-arylthiazole derivative.
Table 3: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >85 (expected) |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | >80 (expected) |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | >70 (expected) |
Note: Yields are estimations based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.[16]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the introduction of an alkynyl group at the C5 position, a valuable transformation for creating rigid linkers in drug molecules or for further synthetic manipulations.[17][18]
Generalized Protocol for Sonogashira Coupling:
-
To a degassed mixture of this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., THF or DMF), add a terminal alkyne (1.2-1.5 eq.) and a base (e.g., triethylamine or diisopropylethylamine).[1]
-
Stir the reaction at room temperature to 60 °C until the starting material is consumed.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Table 4: Representative Sonogashira Coupling Reactions
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | >90 (expected) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 50 | >85 (expected) |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | ACN | 60 | >75 (expected) |
Note: Yields are estimations based on similar reported reactions.[13][19]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of a wide range of N-aryl and N-heteroaryl thiazoles.[20][21] This reaction is of particular importance in medicinal chemistry, as the resulting amino-thiazole scaffold is a key feature in many biologically active molecules, including kinase inhibitors.[22][23][24][25][26]
Generalized Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or DavePhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).[27]
-
Add the amine (1.1-1.5 eq.) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture to 80-110 °C until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Table 5: Representative Buchwald-Hartwig Amination Reactions
| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | >80 (expected) |
| Morpholine | Pd(OAc)₂ | Xantphos | K₃PO₄ | Dioxane | 110 | >75 (expected) |
| Benzylamine | Pd₂(dba)₃ | DavePhos | NaOt-Bu | Toluene | 90 | >85 (expected) |
Note: Yields are estimations based on similar reported reactions.
Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Synthesis
The strategic importance of this compound is exemplified by its potential application in the synthesis of complex drug molecules. A notable example is its role as a precursor to key intermediates in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[28][29][30]
The core of Dasatinib features a 2-aminothiazole-5-carboxamide moiety. While various synthetic routes to Dasatinib exist, the functionalized thiazole ring often originates from a precursor like a bromothiazole carboxylate.
References
- 1. rsc.org [rsc.org]
- 2. 3-Isothiazolecarboxylic acid, 5-bromo-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound 913836-22-3 [sigmaaldrich.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate [mdpi.com]
- 12. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. research.rug.nl [research.rug.nl]
- 24. chemrxiv.org [chemrxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. vixra.org [vixra.org]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 30. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of Methyl 5-bromothiazole-4-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Thiazole Moiety in Modern Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, serving as an integral pharmacophore in a multitude of approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure contribute to potent and selective interactions with biological targets. Consequently, the development of robust synthetic methodologies to create diverse thiazole-containing libraries is a cornerstone of modern drug discovery.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[4][5] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide range of functional groups have made it an indispensable tool for synthetic chemists.[4] This guide focuses on the strategic application of Methyl 5-bromothiazole-4-carboxylate , a valuable and versatile building block, in Suzuki coupling reactions. We will explore the underlying mechanistic principles, provide detailed optimization strategies, offer robust experimental protocols, and address common challenges to empower researchers in their synthetic endeavors.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[6][7][8] The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle.[9][10] The electron-deficient nature of the thiazole ring, further accentuated by the ester group at the C4 position, generally facilitates this step compared to electron-rich aryl halides.[11]
-
Transmetalation: The organic moiety from the activated boronic acid (in the form of a boronate species, R-B(OR)₃⁻) is transferred to the Pd(II) center, displacing the halide. This step requires a base to activate the boronic acid.[6][12]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Parameters for Reaction Optimization
Achieving high yields and purity in Suzuki couplings with heteroaryl halides requires careful optimization. The interplay between the catalyst, ligand, base, and solvent is critical for success.
-
Palladium Catalyst & Ligand Selection : While simple catalysts like Pd(PPh₃)₄ can be effective, couplings involving heteroaryl substrates often benefit from more sophisticated systems.[14] The sulfur and nitrogen atoms in the thiazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition. To overcome this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[15][16] These ligands promote faster rates of both oxidative addition and reductive elimination, minimizing side reactions.[16] Pre-formed catalyst complexes, known as precatalysts, often provide greater reliability and activity.[1]
-
Choice of Base : The base plays a crucial role in activating the boronic acid for transmetalation.[12]
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. K₃PO₄ is often effective for challenging couplings.[6][16]
-
Caution : this compound contains a base-sensitive ester group. Strong bases or prolonged heating can lead to hydrolysis. If ester hydrolysis is observed, milder bases like K₂CO₃ or the use of KF should be considered.[12]
-
-
Solvent System : The choice of solvent affects the solubility of reagents and the stability of the catalytic species.
-
Aprotic polar solvents such as 1,4-dioxane, DME, or THF are widely used, often with the addition of water.[6] The aqueous phase is essential for dissolving inorganic bases and facilitating the transmetalation step.
-
Anhydrous conditions using solvents like toluene with a soluble organic base (e.g., potassium trimethylsilanolate) can be advantageous for preventing protodeboronation of sensitive boronic acids.[17]
-
Degassing : It is absolutely critical to degas the solvent and reaction mixture thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[16]
-
-
Boronic Acid/Ester Partner : While many arylboronic acids are commercially available, they can be prone to decomposition via protodeboronation, especially under basic conditions.[18] Boronate esters, such as pinacol esters (Bpin), are often more stable alternatives.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with a typical arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[4]
Step-by-Step Procedure:
-
Vessel Preparation : To a flame-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition : Under a positive flow of inert gas, quickly add the palladium precatalyst to the reaction mixture.
-
Solvent Addition : Add the degassed solvent mixture via syringe.
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block and stir vigorously for the specified time (typically 2-24 hours) at the desired temperature (e.g., 80–100 °C).
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and considerations for the Suzuki coupling of this compound. Actual yields will vary based on the specific coupling partner and precise conditions.
| Parameter | Condition / Reagent | Rationale & Notes |
| Aryl Halide | This compound | Electron-deficient bromide facilitates oxidative addition. |
| Boronic Acid | Aryl-B(OH)₂ or Aryl-Bpin | 1.2 - 1.5 equivalents. Bpin esters offer greater stability.[18] |
| Catalyst | XPhos Pd G3 / SPhos Pd G2 | 1 - 3 mol%. Bulky, electron-rich ligands are crucial for heteroaryl couplings.[15][19] |
| Base | K₂CO₃ or K₃PO₄ | 2 - 3 equivalents. K₃PO₄ is more potent for difficult couplings. Beware of ester hydrolysis.[16] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Degas thoroughly before use to prevent catalyst deactivation.[16] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed but can increase risk of side reactions. |
| Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Base is not strong enough. | 1. Use a fresh, high-quality (pre)catalyst.2. Ensure rigorous degassing of all solvents.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[16] |
| Protodeboronation | Decomposition of the boronic acid under basic/thermal conditions. | 1. Use the corresponding boronate (pinacol) ester.2. Use milder conditions (lower temp, weaker base like KF).3. Add the boronic acid portion-wise. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve inert atmosphere technique and solvent degassing.[16] |
| Ester Hydrolysis | Base is too strong or reaction time/temperature is excessive. | 1. Use a milder base (e.g., K₂CO₃).2. Reduce reaction temperature and/or time.3. Consider protecting the ester if hydrolysis is unavoidable. |
| Low Product Recovery | Product is water-soluble or purification is difficult. | 1. Saturate the aqueous phase with NaCl during workup.2. Perform multiple extractions with the organic solvent.3. Optimize chromatography conditions. |
Conclusion
This compound is a highly effective building block for synthesizing complex, biologically relevant molecules via the Suzuki-Miyaura cross-coupling reaction. Success with this substrate hinges on a rational approach to reaction design, emphasizing the use of modern, bulky phosphine-ligated palladium catalysts and careful control over the reaction atmosphere and basicity to protect the sensitive ester functionality. By following the protocols and optimization strategies outlined in this guide, researchers can confidently and efficiently incorporate this valuable thiazole scaffold into their synthetic targets, accelerating progress in drug discovery and materials science.
References
- 1. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nva.sikt.no [nva.sikt.no]
- 19. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of Methyl 5-bromothiazole-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Heck Reaction with an Electron-Deficient Heterocycle
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2][3] This guide provides a detailed exploration of the Heck reaction as applied to a challenging substrate: Methyl 5-bromothiazole-4-carboxylate.
The thiazole ring system is a prevalent motif in numerous biologically active compounds. However, the electron-deficient nature of the thiazole ring, further accentuated by the presence of a carboxylate group, presents unique challenges for the Heck reaction. These include catalyst deactivation and competing side reactions. This document will provide a comprehensive overview of the key parameters, a detailed experimental protocol, and a mechanistic rationale to empower researchers to successfully employ this vital transformation.
Understanding the Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][4] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The Catalytic Cycle of the Heck Reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by insertion of the alkene into the Pd-C bond. This is the crucial C-C bond-forming step.
-
β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydride and the halide from the palladium, preparing it for the next catalytic cycle.[4]
For heteroaromatic halides, strong coordination of the heteroatom (in this case, the nitrogen of the thiazole) to the palladium center can sometimes hinder the catalytic cycle, a phenomenon known as catalyst poisoning.[5] The choice of appropriate ligands is therefore critical to mitigate this effect.
Optimizing Reaction Conditions: A Parameter Guide
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters.
| Parameter | Recommendation | Rationale | References |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common and effective Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) species. | [1][6] |
| Ligand | Triphenylphosphine (PPh₃) or bulky, electron-rich phosphines (e.g., P(o-tol)₃) | Phosphine ligands stabilize the palladium catalyst and prevent its precipitation as palladium black. Bulky ligands can promote the reductive elimination step and improve catalyst turnover. | [1][7] |
| Base | Triethylamine (Et₃N) or an inorganic base like K₂CO₃ or Cs₂CO₃ | An organic base like triethylamine is commonly used and generally effective. Inorganic bases can also be employed and are sometimes advantageous in preventing side reactions.[8][9] | [1][8][9] |
| Solvent | Polar aprotic solvents such as DMF, DMA, or NMP | These solvents are effective at dissolving the reactants and the palladium catalyst, and their high boiling points allow for reactions to be conducted at elevated temperatures, which is often necessary for less reactive bromides.[10][11][12] | [10][11][12] |
| Alkene Partner | Electron-deficient alkenes (e.g., acrylates, styrene) | The Heck reaction is generally more efficient with alkenes bearing electron-withdrawing groups. | [1][13] |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides. | [1][10] |
| Additives | Phase-transfer catalysts (e.g., TBAB) | In some cases, particularly with inorganic bases, a phase-transfer catalyst can enhance the reaction rate by improving the solubility of the base.[8] | [8] |
Detailed Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol provides a starting point for the Heck reaction. Optimization may be required depending on the specific alkene used.
Figure 2: General Experimental Workflow for the Heck Reaction.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), and anhydrous DMF (5 mL).
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-30 minutes to remove dissolved oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst.
-
Addition of Base and Catalyst: To the degassed solution, add triethylamine (2.0 mmol), triphenylphosphine (0.04 mmol, 4 mol%), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a more electron-rich and bulky phosphine ligand, or switching to a different base or solvent.
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. Ensure thorough degassing and consider using a higher ligand-to-palladium ratio.
-
Side Reactions: The primary side reaction is often the homocoupling of the aryl halide. Optimizing the reaction temperature and catalyst loading can help to minimize this.
-
Alkene Isomerization: In some cases, isomerization of the newly formed double bond can occur. The use of specific ligands or additives like silver salts has been reported to suppress this side reaction in some systems.[6]
Conclusion
The Heck reaction of this compound, while presenting challenges due to the electron-deficient nature of the substrate, is a feasible and powerful method for the synthesis of valuable substituted thiazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by following a well-defined experimental protocol, researchers can successfully achieve the desired transformation. The guidelines and protocols presented in this document provide a solid foundation for the application of this important reaction in the synthesis of novel compounds for drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.uniurb.it [people.uniurb.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 5-bromothiazole-4-carboxylate
Introduction: The Strategic Value of Methyl 5-bromothiazole-4-carboxylate in Drug Discovery
In the landscape of modern medicinal chemistry, the thiazole ring is a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone for designing bioactive molecules. This compound emerges as a particularly valuable starting material for drug development professionals. This trifunctional building block offers a confluence of reactive sites: a methyl ester amenable to hydrolysis and amidation, and a strategically placed bromine atom at the C5 position, primed for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions.
The C5-bromo substituent is the linchpin of this molecule's versatility. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions, which have revolutionized the way medicinal chemists construct complex molecular architectures.[3] Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the precise and modular installation of diverse aryl, heteroaryl, alkynyl, and amino moieties. This capability is paramount in generating libraries of analogues for structure-activity relationship (SAR) studies, a critical phase in the optimization of lead compounds.
This guide provides an in-depth exploration of key synthetic transformations starting from this compound, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents. We will focus on field-proven, robust methodologies that are scalable and adaptable.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 5-position of the thiazole ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring facilitates the initial oxidative addition step in the catalytic cycle, often allowing these reactions to proceed under mild conditions.
References
The Versatile Scaffold: Methyl 5-bromothiazole-4-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, heterocyclic scaffolds have garnered significant attention, with the thiazole ring being a particularly privileged motif.[1][2] This technical guide delves into the multifaceted applications of a key thiazole derivative, Methyl 5-bromothiazole-4-carboxylate , in medicinal chemistry. We will explore its synthesis, its pivotal role as a versatile intermediate, and provide detailed protocols for its derivatization into a diverse array of biologically active compounds.
The Thiazole Moiety: A Cornerstone in Drug Design
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring structural feature in numerous FDA-approved drugs and clinical candidates.[3][4] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its capacity to serve as a rigid scaffold for the precise spatial orientation of pharmacophoric elements. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[5][6][7]
This compound, with its strategically positioned bromine atom and methyl ester group, serves as an exceptionally useful starting material for the synthesis of a wide range of substituted thiazoles, enabling the exploration of chemical space and the optimization of lead compounds.
Synthesis of the Key Intermediate: this compound
A common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[1][3] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a variation of this classical reaction can be employed, starting from readily available precursors.
Conceptual Synthetic Pathway
Caption: Conceptual workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing subsequent synthetic transformations and for understanding the potential contribution of this building block to the overall characteristics of a drug candidate.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO₂S | [3][4] |
| Molecular Weight | 222.06 g/mol | [3][4] |
| Appearance | Solid | [3] |
| CAS Number | 913836-22-3 | [3][4] |
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a diverse range of derivatives. The bromine atom at the 5-position serves as a handle for various cross-coupling reactions, while the methyl ester at the 4-position can be readily converted into amides or other functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the thiazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, and alkynyl substituents.[8][9]
The Suzuki-Miyaura coupling enables the introduction of a wide array of aryl and heteroaryl groups at the 5-position of the thiazole ring. This is a powerful strategy for exploring structure-activity relationships (SAR) and for constructing biaryl systems, which are common motifs in kinase inhibitors and other targeted therapies.[10][11]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis Protocol for Methyl 5-bromothiazole-4-carboxylate
Abstract
Methyl 5-bromothiazole-4-carboxylate is a key building block in the synthesis of various pharmaceutically active compounds. The increasing demand for this intermediate necessitates a reliable and scalable synthetic protocol suitable for industrial production. This application note provides a comprehensive, in-depth guide to the large-scale synthesis of this compound. The described two-step process, commencing with the synthesis of 5-bromothiazole-4-carboxylic acid followed by a Fischer esterification, is designed for high yield, purity, and operational safety. This document outlines the detailed experimental procedures, safety protocols, and process optimization considerations critical for successful scale-up.
Introduction and Strategic Approach
The thiazole moiety is a prominent scaffold in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for the introduction of further chemical diversity. This compound, in particular, is a valuable precursor for the synthesis of a range of bioactive molecules. The synthetic strategy detailed herein was chosen for its robustness, scalability, and control over regioselectivity.
The selected two-step synthetic pathway involves:
-
Synthesis of 5-bromothiazole-4-carboxylic acid: This initial step establishes the core brominated thiazole structure.
-
Fischer Esterification: The subsequent esterification of the carboxylic acid with methanol provides the target molecule. This classic and well-understood reaction is highly suitable for large-scale production due to its cost-effectiveness and relatively simple work-up.[1][2]
This approach is advantageous for large-scale synthesis as it avoids the direct bromination of the ester, which could lead to multiple brominated species and purification challenges.
Reaction Pathway and Workflow Visualization
The overall synthetic transformation is depicted below. The workflow diagram illustrates the key operational stages for a scalable and controlled production process.
Caption: Synthetic pathway for this compound.
Caption: Large-scale experimental workflow diagram.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a designated production bay with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | CAS Number | Quantity | Purity |
| 5-Bromothiazole-4-carboxylic acid | 103878-58-6 | 1.00 kg (4.81 mol) | ≥98% |
| Methanol (Anhydrous) | 67-56-1 | 10.0 L | ≥99.8% |
| Sulfuric Acid (Concentrated) | 7664-93-9 | 100 mL | 98% |
| Sodium Bicarbonate (Saturated aq. soln.) | 144-55-8 | As required | - |
| Ethyl Acetate | 141-78-6 | As required | ≥99.5% |
| Brine (Saturated NaCl aq. soln.) | 7647-14-5 | As required | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | As required | - |
Equipment:
-
20 L glass-lined reactor with overhead stirring, reflux condenser, and temperature probe.
-
Heating/cooling mantle for the reactor.
-
Large separatory funnel (20 L).
-
Rotary evaporator with a large-capacity flask.
-
Crystallization vessel.
-
Filtration apparatus (e.g., Buchner funnel).
-
Vacuum oven.
Step-by-Step Procedure
-
Reactor Setup and Reagent Charging:
-
Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 5-bromothiazole-4-carboxylic acid (1.00 kg, 4.81 mol).
-
Add anhydrous methanol (10.0 L) to the reactor with moderate stirring. The carboxylic acid may not fully dissolve at this stage.
-
Slowly and carefully add concentrated sulfuric acid (100 mL) to the stirred suspension. An exotherm will be observed; ensure the addition rate maintains the internal temperature below 40 °C.
-
-
Esterification Reaction:
-
Once the sulfuric acid has been added, begin heating the mixture to reflux (approximately 65 °C).
-
Maintain a gentle reflux with continuous stirring for 16-24 hours. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Reaction Work-up and Neutralization:
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Transfer the mixture to a large vessel and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid. Caution: This will generate a significant amount of CO₂ gas; ensure adequate venting and controlled addition to prevent excessive foaming. Continue addition until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the resulting slurry to a 20 L separatory funnel.
-
-
Extraction and Washing:
-
Extract the aqueous slurry with ethyl acetate (3 x 3 L).
-
Combine the organic layers and wash with water (2 x 2 L) followed by brine (1 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
-
Purification and Isolation:
-
Concentrate the dried organic phase under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water or heptane/ethyl acetate) to obtain pure this compound.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Yield and Product Characteristics
-
Expected Yield: 85-95%
-
Appearance: White to off-white solid
-
Molecular Formula: C₅H₄BrNO₂S
-
Molecular Weight: 222.06 g/mol [3]
-
Melting Point: 88-92 °C
Safety and Hazard Management
The large-scale synthesis of this compound involves several hazardous materials and procedures that require strict safety protocols.
-
Brominated Compounds: 5-Bromothiazole-4-carboxylic acid and the final product are irritants. Avoid inhalation of dust and contact with skin and eyes.[4]
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns. Handle with extreme care using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
-
Methanol: Methanol is flammable and toxic. All operations involving methanol should be conducted in a well-ventilated area, away from ignition sources.
-
Neutralization: The neutralization of sulfuric acid with sodium bicarbonate is a highly exothermic process that releases large volumes of carbon dioxide gas. This step must be performed slowly and with vigorous stirring in an open or well-vented system to prevent pressure build-up.
Personal Protective Equipment (PPE):
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Flame-retardant lab coat.
-
For large-scale operations involving bromine or brominating agents, respiratory protection may be necessary.[5]
Process Optimization and Troubleshooting
-
Reaction Monitoring: Incomplete reactions are the most common issue. Ensure the reaction is monitored to completion before proceeding with the work-up. If the reaction stalls, a small additional charge of sulfuric acid may be necessary.
-
Water Content: The Fischer esterification is a reversible reaction where water is a byproduct.[1][6] Using anhydrous methanol and a dry reactor setup is crucial for driving the equilibrium towards the product. For very large scales, a Dean-Stark trap can be employed to remove water azeotropically.[7][8]
-
Purification: The choice of recrystallization solvent is critical for achieving high purity. The optimal solvent system should be determined at a small scale before being implemented for the large-scale batch.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed procedures and adhering to the stringent safety guidelines, researchers and production chemists can consistently produce high-quality material suitable for further applications in drug discovery and development. The emphasis on process understanding and control ensures that this synthesis is both efficient and safe for large-scale implementation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes & Protocols: Cross-Coupling Reactions of 5-Bromothiazole Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazole Moiety
The thiazole ring is a cornerstone structural motif in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional organic materials.[1][2][3][4] Its presence in pharmaceuticals like the anticancer drug Dasatinib and the antimicrobial Sulfathiazole highlights its significance.[1] Consequently, the development of robust and versatile methods for the functionalization of the thiazole core is of critical importance. Palladium-catalyzed cross-coupling reactions offer a powerful and precise strategy for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the targeted modification of 5-bromothiazole ester substrates.[2]
This guide provides an in-depth analysis and detailed protocols for the most pivotal cross-coupling reactions involving 5-bromothiazole esters, designed to empower researchers to navigate the unique challenges and unlock the synthetic potential of this valuable heterocyclic building block.
Core Directive: Understanding the Thiazole Substrate
As a Senior Application Scientist, it is crucial to move beyond rote protocol-following and understand the underlying chemistry that dictates success. Thiazoles present a unique set of challenges and opportunities in cross-coupling chemistry.
Expertise & Experience: Why Thiazoles Are "Special"
The primary challenge in using sulfur-containing heterocycles like thiazole is the potential for the sulfur atom to act as a poison for the palladium catalyst.[5] This can lead to sluggish or incomplete reactions. However, this challenge has been largely overcome through the development of robust catalyst systems. Key considerations include:
-
Ligand Choice is Critical: The sulfur atom can coordinate to the palladium center, inhibiting catalytic activity. To mitigate this, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed.[5][6] These ligands form stable, active palladium complexes that are less susceptible to deactivation by the thiazole's sulfur atom.[5][6]
-
Substrate Electronics: The thiazole ring is electron-deficient, which generally facilitates the oxidative addition step—the first and often rate-limiting step in the catalytic cycle.[7] This inherent reactivity makes 5-bromothiazoles excellent substrates for a variety of coupling partners.
-
Chemoselectivity: In molecules with multiple halogen atoms, the C-Br bond is significantly more reactive than a C-Cl bond in palladium-catalyzed couplings, allowing for selective functionalization.[8] This principle is foundational for sequential cross-coupling strategies.
Suzuki-Miyaura Coupling: The Workhorse C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[9][10]
Key Parameters & Optimization Insights
Successful Suzuki coupling of 5-bromothiazole esters hinges on the careful selection of several interdependent parameters. The following table summarizes representative conditions, providing a starting point for optimization.
| Parameter | Recommendation | Rationale & Expert Insight |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable, albeit air-sensitive, choice.[11] Pd(dppf)Cl₂ offers better air stability. For challenging couplings, generating the active Pd(0) species from a stable Pd(II) precursor like Pd(OAc)₂ with a suitable ligand is a robust strategy.[12] |
| Ligand | PPh₃, dppf, Buchwald ligands (e.g., SPhos) | For simple couplings, the ligand from the precatalyst (e.g., PPh₃) is often sufficient. For more sterically hindered or electron-rich coupling partners, specialized ligands are necessary to promote reductive elimination and prevent β-hydride elimination.[13][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[10] Cs₂CO₃ is often more effective for difficult couplings due to its higher solubility in organic solvents. An aqueous solution of the base is typically used. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base.[15] N-Methyl-2-pyrrolidone (NMP) has also been shown to be an effective solvent for Suzuki reactions involving 5-bromothiazoles.[11] |
| Additives | Phase-Transfer Catalyst (e.g., TBAB) | In aqueous systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by facilitating the transport of the boronate species into the organic phase.[16] |
| Temperature | 80-120 °C | The optimal temperature depends on the reactivity of the coupling partners. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[15][16][17][18] |
General Protocol: Suzuki-Miyaura Coupling of Ethyl 2-methyl-5-bromothiazole-4-carboxylate
This protocol provides a reliable starting point for the coupling of a 5-bromothiazole ester with a generic arylboronic acid.
Materials:
-
Ethyl 2-methyl-5-bromothiazole-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-bromothiazole ester, arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed dioxane/water solvent mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow Visualization
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl halides.[19] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[20][21]
Key Parameters & Optimization Insights
| Parameter | Recommendation | Rationale & Expert Insight |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is a common and effective air-stable precatalyst.[19][20] |
| Copper Co-catalyst | CuI (Copper(I) iodide) | The copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[20] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | A mild amine base is required. It serves to deprotonate the alkyne and also acts as a solvent. |
| Solvent | THF, DMF, or neat amine base | The reaction is often run in a polar aprotic solvent or directly in the liquid amine base. Solvents must be anhydrous and degassed.[22] |
| Temperature | Room Temperature to 80 °C | While many Sonogashira couplings proceed at room temperature, heating may be required for less reactive substrates.[11][22] |
| Troubleshooting | Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction.[22] To minimize it, ensure strictly anaerobic (oxygen-free) conditions. If the problem persists, a "copper-free" Sonogashira protocol using a more active palladium/ligand system can be employed.[22][23] |
General Protocol: Copper-Catalyzed Sonogashira Coupling
Materials:
-
Ethyl 2-methyl-5-bromothiazole-4-carboxylate (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (TEA)
-
THF (optional, as co-solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask with a stir bar, add the 5-bromothiazole ester, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent & Reagent Addition: Add degassed THF (if used) and degassed TEA via syringe. Finally, add the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Stille Coupling: Utilizing Organostannanes
The Stille reaction couples an organotin compound (stannane) with an organic halide.[24] While highly versatile, its application is sometimes limited by the toxicity of the tin reagents and byproducts.[24][25]
Key Parameters & Optimization Insights
| Parameter | Recommendation | Rationale & Expert Insight |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is the classic catalyst for Stille couplings.[26] The catalytic cycle is well-established, involving oxidative addition, transmetalation, and reductive elimination.[24] |
| Organostannane | Aryl-Sn(Bu)₃, Vinyl-Sn(Bu)₃ | Tributyltin reagents are common. The transfer of the desired group is efficient, leaving behind tributyltin halides which must be carefully removed during workup. |
| Solvent | Toluene, THF, DMF | Anhydrous, non-protic solvents are required. |
| Additives | LiCl | The addition of lithium chloride can accelerate the transmetalation step, particularly for vinylstannane reagents. |
| Temperature | 80-110 °C | Stille reactions typically require heating to proceed at a reasonable rate. |
General Protocol: Stille Coupling
Materials:
-
Ethyl 2-methyl-5-bromothiazole-4-carboxylate (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: Add the 5-bromothiazole ester to an oven-dried Schlenk flask.
-
Inert Atmosphere & Reagent Addition: Purge the flask with inert gas. Add anhydrous toluene, the organostannane, and finally the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture can be treated with an aqueous KF solution to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration.
-
Purification: Following the KF workup, perform a standard aqueous extraction and purify the product by column chromatography.
Heck Coupling: Olefin Functionalization
The Heck reaction forms a C-C bond between an aryl halide and an alkene, offering a direct route to substituted olefins.[27]
Key Parameters & Optimization Insights
| Parameter | Recommendation | Rationale & Expert Insight |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Simple palladium salts are often sufficient as the alkene can coordinate to palladium, negating the need for a phosphine ligand in some cases ("ligand-free").[28] |
| Ligand | P(o-tol)₃, P(t-Bu)₃ | For challenging substrates like aryl chlorides, or to improve reaction rates, electron-rich and bulky phosphine ligands are beneficial.[29] |
| Base | TEA, K₂CO₃, Cs₂CO₃ | An inorganic or organic base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.[27] |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Heck reactions generally require high temperatures.[11] |
General Protocol: Heck Coupling
Materials:
-
Ethyl 2-methyl-5-bromothiazole-4-carboxylate (1.0 equiv)
-
Alkene (e.g., Styrene, Butyl Acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.03 equiv)
-
Tri(o-tolyl)phosphine (0.06 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous DMF
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: In a sealable pressure tube, combine the 5-bromothiazole ester, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Inert Atmosphere & Reagent Addition: Purge with inert gas. Add anhydrous DMF, TEA, and the alkene.
-
Reaction: Seal the tube tightly and heat in an oil bath to 120 °C.
-
Work-up: After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts, dry, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds by coupling amines with aryl halides.[30][31] It has become an indispensable tool in medicinal chemistry for accessing arylamines.[8]
Key Parameters & Optimization Insights
| Parameter | Recommendation | Rationale & Expert Insight |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts that form the active catalytic species in situ.[31] |
| Ligand | Xantphos, BINAP, Buchwald Ligands (XPhos, RuPhos) | Bidentate phosphine ligands (like Xantphos) or bulky, electron-rich monophosphine ligands are essential for this reaction to facilitate the reductive elimination step that forms the C-N bond.[30][32] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. Sodium tert-butoxide is very common, but weaker bases like K₃PO₄ can be effective with more advanced catalyst systems. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are crucial. |
| Temperature | 80-110 °C | The reaction typically requires heating. |
General Protocol: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Procedure:
-
Catalyst Premix (in a glovebox): To a vial, add Pd₂(dba)₃, the appropriate phosphine ligand (e.g., Xantphos), and the base (e.g., NaOt-Bu).
-
Reagent Addition: Add the 5-bromothiazole ester, the amine coupling partner, and anhydrous toluene.
-
Reaction: Seal the vial and heat the mixture to 100 °C. Monitor the reaction's progress.
-
Work-up: After cooling, dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude material by column chromatography.
References
- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scite.ai [scite.ai]
- 14. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions - BEUN Dijital Veri Yönetim Sistemi [dvys.beun.edu.tr]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. [PDF] Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stille reaction - Wikipedia [en.wikipedia.org]
- 25. Stille Coupling [organic-chemistry.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Heck Reaction [organic-chemistry.org]
- 28. researchgate.net [researchgate.net]
- 29. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 30. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 31. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 32. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Introduction: The Bromothiazole Challenge in Suzuki Coupling
An authoritative guide for researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions with bromothiazole substrates.
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds.[1][2] However, when one of the coupling partners is a bromothiazole, researchers often encounter a unique set of challenges that can lead to failed reactions, low yields, and complex purification. The electron-deficient nature of the thiazole ring, combined with the coordinating ability of the ring's nitrogen and sulfur atoms, creates a difficult environment for the palladium catalyst.
This guide, structured as a technical support center, provides direct answers to common problems encountered in the field. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues and rationally design successful coupling strategies.
Troubleshooting Guide: Diagnosing and Solving Failed Reactions
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows no product formation or very low conversion. What are the primary causes and how do I fix it?
A1: This is the most common and frustrating issue. A complete lack of reactivity typically points to a fundamental problem with one of the core components of the catalytic cycle: the catalyst, the substrates, or the reaction conditions.
Underlying Causes & Solutions:
-
Catalyst Inactivation or Inhibition: The thiazole nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[3] This is a well-known issue with nitrogen-containing heterocycles.
-
Solution: Employ catalysts with bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing coordination from the thiazole substrate while promoting the crucial oxidative addition and reductive elimination steps.[2][4] Consider screening ligands like SPhos, XPhos, or Cy-JohnPhos, which have proven effective for challenging heteroaryl couplings.[4][5]
-
-
Inefficient Oxidative Addition: Oxidative addition of the palladium(0) catalyst into the C-Br bond is often the rate-determining step.[1][6] The electronic properties of the thiazole ring can make this step sluggish.
-
Solution: Increase the reaction temperature. Many Suzuki reactions benefit from heating, often in the range of 80-110°C.[7] Also, ensure your palladium source is competent. While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are common, they must be reduced in situ to the active Pd(0) species.[8][9] If you suspect a problem with catalyst activation, consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
-
Poor Substrate Solubility: If your bromothiazole or boronic acid is not soluble in the chosen solvent system, the reaction will not proceed efficiently.[10]
-
Solution: Screen alternative solvents. Common choices include dioxane, THF, toluene, or DMF, often with a small amount of water to aid in dissolving the base and facilitating the transmetalation step.[8][10][11] For extremely nonpolar substrates, toluene may be effective, while for more polar ones, DMF or acetonitrile could be beneficial.[12]
-
-
Improper Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, killing the reaction.[13] This can also promote the unwanted homocoupling of the boronic acid.[8][12]
Troubleshooting Workflow: Low Conversion
Here is a logical workflow to diagnose the root cause of low or no product formation.
Caption: A logical workflow for troubleshooting low-conversion Suzuki reactions.
Q2: I'm observing significant debromination of my bromothiazole. How can I prevent this?
A2: Debromination (or hydrodehalogenation) is a side reaction where the bromine atom is replaced by a hydrogen, consuming your starting material.[14] This is particularly problematic with electron-deficient heteroaryl halides.
Underlying Cause & Mechanism: This side reaction can occur via a competing pathway within the catalytic cycle. After oxidative addition, the Ar-Pd(II)-Br intermediate, instead of undergoing transmetalation, can react with a hydride source, followed by reductive elimination to yield the debrominated arene and regenerate the Pd(0) catalyst. The hydride source can be generated from the base, solvent, or additives.[8][14]
Solutions:
-
Choice of Base: Avoid strong, aggressive bases that can generate hydride species, especially in protic solvents.
-
Solvent System: Protic solvents (water, alcohols) can sometimes be a proton or hydride source.
-
Recommendation: While a small amount of water is often necessary, excessive water can be detrimental. Try reducing the water content or switching to a rigorously anhydrous solvent system (e.g., dry THF or dioxane) with a base like K₃PO₄.
-
-
Ligand Choice: The ligand can influence the relative rates of the desired coupling versus debromination.
-
Recommendation: Electron-rich, bulky ligands that accelerate reductive elimination can help the desired product form faster than the debromination can occur. Ligands like XPhos and SPhos are excellent starting points.[5]
-
Q3: My boronic acid/ester is decomposing. What is this side reaction and what should I do?
A3: The decomposition of the boronic acid partner via cleavage of the C-B bond is known as protodeboronation .[18] This is a major competing pathway, especially with electron-deficient heteroaryl boronic acids, which are prone to this reaction under the basic, aqueous conditions typical of Suzuki couplings.[19]
Underlying Cause & Mechanism: Protodeboronation is essentially the hydrolysis of the carbon-boron bond, replacing it with a C-H bond. The reaction is often fastest at high pH, where the boronic acid is converted to the more reactive boronate anion.[18][19]
Caption: The base-catalyzed pathway for protodeboronation.
Solutions:
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding acids.[20] They act as a "slow-release" source of the boronic acid under the reaction conditions.[18]
-
Use Anhydrous Conditions: Since water is required for the hydrolysis, switching to anhydrous conditions can significantly suppress this side reaction.
-
Use a Milder Base: Strong bases accelerate protodeboronation.
-
Minimize Reaction Time: If the desired coupling is reasonably fast, simply reducing the overall reaction time can limit the extent of boronic acid decomposition. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q4: Which palladium catalyst and ligand system is best for bromothiazoles?
A4: There is no single "best" system, as the optimal choice depends on the specific substitution pattern and steric hindrance of your substrates. However, modern biarylphosphine ligands developed by groups like Buchwald and Fu are overwhelmingly the most successful.[5][10][23]
| Ligand | Catalyst Precursor | Key Characteristics | Best For... |
| XPhos | XPhos-Pd-G3/G4 | Highly active, very bulky, electron-rich. | General purpose, good for sterically hindered and electron-deficient substrates.[5] |
| SPhos | SPhos-Pd-G3/G4 | Similar to XPhos, excellent general activity. | Challenging couplings, including those with aryl chlorides.[4][16] |
| RuPhos | RuPhos-Pd-G3/G4 | Very electron-rich, effective for heteroaryl couplings. | Cases where catalyst inhibition by the thiazole nitrogen is suspected.[3] |
| P(t-Bu)₃ | [Pd(P(t-Bu)₃)₂] | Monophosphine ligand, very active. | Can be effective but may be more prone to side reactions like β-hydride elimination with certain substrates.[24] |
| dppf | Pd(dppf)Cl₂ | A classic, robust ligand. | A good starting point for simple systems, but often less active than modern Buchwald ligands for challenging substrates.[7][17] |
Starting Point Protocol: For a new bromothiazole system, a good first attempt would be to use XPhos-Pd-G3 (1-2 mol%) with K₃PO₄ as the base in dioxane at 90-100°C.
Q5: How does the position of the bromine atom (C2, C4, C5) on the thiazole ring affect reactivity?
A5: The position of the bromine atom significantly impacts the electronic environment of the C-Br bond and its accessibility, thus affecting the rate of oxidative addition.
-
2-Bromothiazoles: Generally the most reactive position. The C2 position is adjacent to both the sulfur and nitrogen atoms, making it highly electron-deficient and activating the C-Br bond towards oxidative addition. However, this proximity to the heteroatoms also makes it susceptible to catalyst inhibition.[6]
-
5-Bromothiazoles: Reactivity is typically intermediate. The C-Br bond is activated by the ring's overall electron-withdrawing nature but less so than the C2 position.
-
4-Bromothiazoles: Often the least reactive. The C4 position is electronically less activated compared to C2 and C5. Couplings at this position may require more forcing conditions (higher temperatures, more active catalysts). A study on 4-bromo-2-ketothiazoles successfully used Buchwald's Cy-JohnPhos and XPhos ligands.[5]
Q6: My bromothiazole substrate is sterically hindered. What special conditions should I consider?
A6: Steric hindrance, especially at the position ortho to the bromine, poses a major challenge for the oxidative addition step.[6]
Solutions:
-
Bulky, Electron-Rich Ligands: This is the most critical factor. Ligands like XPhos, SPhos, or other highly bulky Buchwald-type ligands are essential. Their large steric footprint forces a wider coordination angle around the palladium, which promotes the difficult oxidative addition and subsequent reductive elimination.[2][6]
-
Higher Temperatures: Increasing the thermal energy of the system is often necessary to overcome the high activation barrier of oxidative addition for hindered substrates. Temperatures of 100-120°C are not uncommon.
-
Ligand-Free Conditions (Advanced): In some specific cases, particularly with ortho-heterocycle tethered substrates, a ligand-free approach has been successful.[6] In these systems, the thiazole nitrogen itself may participate in forming a palladacyclic intermediate that facilitates the reaction. This is a non-traditional approach and should be considered after more standard methods have failed.[6] A typical catalyst for this would be Pd(OAc)₂ or Pd₂(dba)₃.[6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Yield for Methyl 5-bromothiazole-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 5-bromothiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing this target molecule. The choice largely depends on the availability of starting materials and desired scalability.
-
The Sandmeyer Reaction Route: This is a classic and reliable method that starts from an aromatic amine. It involves the conversion of Methyl 5-aminothiazole-4-carboxylate to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[1][2] This reaction is known for its high efficiency in converting aryl amines to aryl halides.[3][4]
-
Direct Electrophilic Bromination: This route involves the direct bromination of a pre-existing Methyl thiazole-4-carboxylate ring. The thiazole ring is electron-rich, making it susceptible to electrophilic substitution, with the C5 position being the most favorable site for attack.[5][6] This method can be simpler but may require careful control to prevent over-bromination.[7]
Caption: Primary synthetic pathways to the target compound.
Q2: What are the critical safety precautions for this synthesis?
Both synthetic routes involve hazardous materials that require strict safety protocols:
-
Diazonium Salts (Sandmeyer Route): Aryl diazonium salts can be explosive when isolated and dry. They are thermally unstable and should always be prepared and used in solution at low temperatures (typically 0–5 °C) without being isolated.
-
Brominating Agents: Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. N-Bromosuccinimide (NBS) is a safer alternative but is still a strong irritant.[8]
-
Copper Salts: Copper salts can be toxic and should be handled with care to avoid inhalation or ingestion.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. Conduct all reactions in a properly functioning chemical fume hood.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the methyl ester protons and the C2 proton of the thiazole ring. ¹³C NMR will confirm the number of unique carbons.
-
Mass Spectrometry (MS): This will determine the molecular weight of the product, and the isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will be a key indicator of successful bromination. The expected molecular weight is 222.06 g/mol .[9]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): TLC is useful for monitoring reaction progress and assessing the purity of the final product against the starting materials.
| Analytical Data for this compound | |
| Molecular Formula | C₅H₄BrNO₂S |
| Molecular Weight | 222.06 g/mol [9] |
| Appearance | Typically a solid |
| ¹H NMR (Expected) | Singlet for -OCH₃ (~3.9 ppm), Singlet for C2-H (~8.8 ppm) |
| MS (EI) | M⁺ peak at m/z 222/224 (characteristic Br isotope pattern) |
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Caption: Troubleshooting workflow for low reaction yield.
Scenario 1: Low or No Yield
Q1.1 (Sandmeyer Route): My diazotization/Sandmeyer reaction is failing. What are the common pitfalls?
The Sandmeyer reaction is robust but highly sensitive to reaction conditions. Low yield is almost always traced back to the stability of the diazonium salt intermediate.
-
Causality (Temperature): The diazonium salt is thermally unstable. If the temperature rises above 5-10 °C, it will rapidly decompose, often leading to the formation of phenolic byproducts and a significant reduction in yield. The reaction between the amine and the nitrosonium ion is exothermic, requiring careful external cooling.[3]
-
Solution: Maintain a strict temperature of 0–5 °C throughout the addition of sodium nitrite and during the subsequent reaction with copper(I) bromide. Use an ice/salt bath for better temperature control.
-
Causality (Reagent Quality): The reaction requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid. Old or improperly stored NaNO₂ may have decomposed, leading to incomplete diazotization.
-
Solution: Use freshly opened or properly stored sodium nitrite. Ensure the starting amine is pure, as impurities can interfere with the reaction.
-
Causality (Addition Rate): A rapid addition of the NaNO₂ solution can cause localized temperature spikes and an excess of nitrous acid, which can lead to unwanted side reactions.
-
Solution: Add the aqueous solution of NaNO₂ dropwise to the acidic solution of the amine, ensuring the temperature does not rise.
Q1.2 (Bromination Route): My direct bromination of methyl thiazole-4-carboxylate gives a low yield. Why?
Low yields in direct bromination often stem from insufficient reactivity or incorrect stoichiometry.
-
Causality (Ring Activity): While the thiazole ring is electron-rich, the presence of an electron-withdrawing ester group at the C4 position deactivates the ring towards electrophilic substitution.[5] This means harsher conditions or more potent brominating agents may be needed compared to unsubstituted thiazole.
-
Solution: Consider using a stronger brominating system. If using NBS, the addition of a radical initiator (like AIBN) or performing the reaction under UV light might be necessary, although ionic pathways are more common for heterocycles. Using elemental bromine in a suitable solvent like acetic acid or CCl₄ is another option, but requires greater caution.[10]
-
Causality (Reaction Time/Temperature): Due to the deactivated ring, the reaction may be slow at room temperature.
-
Solution: Monitor the reaction by TLC. If it is proceeding slowly, consider gently heating the reaction mixture or extending the reaction time.
Scenario 2: Impurity Formation
Q2.1: I'm observing poly-brominated species in my final product. How can I prevent this?
The formation of di- or tri-brominated products is a common issue in electrophilic aromatic substitution.[7]
-
Causality (Stoichiometry): The addition of excess brominating agent will inevitably lead to further bromination at other available positions on the thiazole ring (e.g., the C2 position).
-
Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the brominating agent (e.g., NBS). It is often better to have a slightly incomplete reaction and recover some starting material than to deal with the difficult separation of poly-brominated impurities.
Q2.2 (Sandmeyer Route): I'm getting a complex mixture of byproducts. What could be causing this?
A complex product mixture from a Sandmeyer reaction points to the decomposition of the diazonium salt intermediate.
-
Causality (Instability): As mentioned, if the diazonium salt decomposes before it can react with the copper(I) bromide, it can form a variety of undesired products. For example, reaction with water will produce a hydroxylated thiazole, and other radical-based side reactions can lead to biaryl products.[2]
-
Solution: The key is to use the diazonium salt immediately after it is formed. Prepare the copper(I) bromide solution in a separate flask and add the freshly prepared, cold diazonium salt solution to it. Do not let the diazonium salt solution warm up or sit for an extended period.
Detailed Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol is adapted from general Sandmeyer reaction procedures.[1][4]
Step 1: Diazotization
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve Methyl 5-aminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq).
-
Cool the mixture to 0–5 °C in an ice/salt bath.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting solution for an additional 20 minutes at 0–5 °C. The solution should be kept cold for the next step.
Step 2: Sandmeyer Reaction
-
In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in additional HBr (48%). Cool this solution to 0–5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction completion by TLC.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis via Direct Bromination
This protocol is based on general methods for the bromination of heterocyclic compounds.[7]
-
Dissolve Methyl thiazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or chloroform).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at room temperature.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
Purification: The crude product from either protocol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 5-bromothiazole-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of Methyl 5-bromothiazole-4-carboxylate. It is designed to be a practical resource for troubleshooting common issues and answering frequently asked questions encountered during experimental work. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and purification of this compound.
Q1: What are the typical physical properties of this compound that are relevant to its purification?
A1: Understanding the physical properties is crucial for selecting an appropriate purification strategy. Key properties include:
-
Appearance: Typically a solid at room temperature.[1][2][3][4][5]
-
Melting Point: Approximately 98-101 °C.[3] A broad melting range can indicate the presence of impurities.
-
Boiling Point: 276 °C at 760 mmHg.[3] This relatively high boiling point suggests that distillation is a possible, though potentially challenging, purification method for larger quantities if the compound is thermally stable.
-
Solubility: As a moderately polar heterocyclic ester, it is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. Its solubility will be lower in non-polar solvents like hexanes and sparingly soluble in water.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of the compound, it should be stored in a cool, dark, and dry place.[6] Thiazole derivatives can be susceptible to degradation through several pathways:
-
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of moisture and acidic or basic conditions.[6][7]
-
Photodegradation: Aromatic heterocyclic compounds can be sensitive to light.[6] It is advisable to store the compound in an amber vial or in a light-proof container.
-
Oxidation: The sulfur atom in the thiazole ring can be oxidized.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this, particularly for long-term storage.
Q3: What are the common impurities I should expect from the synthesis of this compound?
A3: The nature of impurities is highly dependent on the synthetic route. However, some common impurities may include:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Over-brominated or Under-brominated Species: Depending on the brominating agent and reaction conditions, you may have species with different degrees of bromination on the thiazole ring.
-
Hydrolysis Product: 5-bromothiazole-4-carboxylic acid, resulting from the hydrolysis of the methyl ester.[6][7]
-
Amide Impurities: If ammonia or an amine is used in the synthesis or workup, the formation of the corresponding amide is possible.[7]
-
Other Ester Impurities: If other alcohols are present (e.g., ethanol from the solvent), transesterification can lead to the formation of other esters.[7]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of this compound.
A. Column Chromatography Issues
Problem 1: My compound is streaking on the TLC plate and giving poor separation during column chromatography.
-
Cause: The basic nitrogen atom in the thiazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.[8]
-
Solution:
-
Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol (1-2%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[9]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[9] Alternatively, reversed-phase chromatography on C18 silica can be an effective option for polar compounds.[8]
-
Check for Overloading: Overloading the TLC plate or the column can also cause streaking. Try loading a smaller amount of your sample.
-
Problem 2: I can't find a suitable solvent system for column chromatography; my compound either stays at the baseline or runs with the solvent front.
-
Cause: This indicates a significant mismatch between the polarity of your compound and the eluent.
-
Solution:
-
Systematic Solvent Screening: Use thin-layer chromatography (TLC) to screen a range of solvent systems. A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
TLC Rf Target: Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate to ensure good separation on the column.
-
Consider Ternary Solvent Systems: If binary systems fail, a three-component system can sometimes provide the necessary selectivity. For example, a mixture of hexanes, ethyl acetate, and a small amount of methanol can be effective for more polar compounds.
-
B. Recrystallization Issues
Problem 1: My compound "oils out" during recrystallization instead of forming crystals.
-
Cause: This typically happens when the solution is supersaturated to a large extent, or when the boiling point of the solvent is much higher than the melting point of the solute. Impurities can also inhibit crystal formation.
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to induce crystallization.
-
Solvent System Adjustment: You may be using a solvent in which the compound is too soluble. Try a different solvent or a solvent mixture. A good approach is to dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.[10][11]
-
Problem 2: I am getting a low recovery from recrystallization.
-
Cause: This can be due to using too much solvent, or the compound having significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool Thoroughly: Ensure the solution is cooled to a low enough temperature to maximize crystal formation.
-
Solvent Choice: Select a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second crop of crystals. Check the purity of this second crop by TLC, as it may be less pure than the first.
-
III. Experimental Protocols
A. Thin-Layer Chromatography (TLC) Analysis
This protocol is for monitoring reaction progress and assessing the purity of fractions.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Eluent (e.g., 20-40% Ethyl Acetate in Hexanes)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of your crude or purified sample in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate using a capillary tube.
-
Place the TLC plate in a developing chamber containing the eluent, ensuring the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp at 254 nm. The thiazole ring is a UV-active chromophore.
B. Purification by Flash Column Chromatography
This is a standard method for purifying gram-scale quantities of the compound.
Materials:
-
Silica gel (230-400 mesh)
-
Glass column
-
Eluent (e.g., gradient of 10% to 40% Ethyl Acetate in Hexanes)
-
Collection tubes or flasks
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elute the Column: Begin eluting with the low-polarity solvent mixture, gradually increasing the polarity.
-
Collect Fractions: Collect fractions and monitor their composition by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
C. Purification by Recrystallization
This method is effective for obtaining highly pure, crystalline material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., cyclohexane, isopropanol, or a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat to Dissolve: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool to Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
IV. Data and Workflow Visualization
Data Summary
| Purification Technique | Typical Parameters | Expected Purity | Advantages | Disadvantages |
| Flash Column Chromatography | Silica gel, Gradient elution (e.g., Hexanes/Ethyl Acetate) | >98% | High resolution for complex mixtures, scalable. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | Single solvent (e.g., Cyclohexane) or two-solvent system | >99% | Yields highly pure crystalline material, cost-effective. | Potential for low recovery, may not remove all impurities. |
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification problems.
V. References
-
ChemScene. This compound. --INVALID-LINK--
-
Sigma-Aldrich. This compound 913836-22-3. --INVALID-LINK--
-
Reddit. Go-to recrystallization solvent mixtures. --INVALID-LINK--
-
CymitQuimica. This compound. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
BenchChem. Strategies for purifying polar heterocyclic compounds via chromatography. --INVALID-LINK--
-
MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. --INVALID-LINK--
-
BenchChem. Stability issues of 4-aryl-1,3-thiazole derivatives in solution. --INVALID-LINK--
-
ResearchGate. How to purify esterefication product?. --INVALID-LINK--
-
LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. --INVALID-LINK--
-
Chemistry Stack Exchange. Purification of polar NHS esters. --INVALID-LINK--
-
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. --INVALID-LINK--
-
Reddit. Purification of strong polar and basic compounds. --INVALID-LINK--
-
New Drug Approvals. thiazole derivative. --INVALID-LINK--
-
Sigma-Aldrich. This compound | 913836-22-3. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
ResearchGate. (PDF) Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. --INVALID-LINK--
-
ResearchGate. Synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate (6). --INVALID-LINK--
-
AiFChem. 913836-22-3 | this compound. --INVALID-LINK--
-
NIH. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. --INVALID-LINK--
-
AiFChem. 913836-22-3 | this compound. --INVALID-LINK--
-
Sigma-Aldrich. This compound 913836-22-3. --INVALID-LINK--
References
- 1. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 2. Purification [chem.rochester.edu]
- 3. This compound | 913836-22-3 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound 913836-22-3 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Improving the Solubility of Methyl 5-bromothiazole-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 5-bromothiazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for solubility challenges encountered during experimental work. We will explore the underlying chemical principles and provide step-by-step protocols to help you overcome these common hurdles.
Troubleshooting Guide: Direct Solutions for Common Solubility Issues
This section addresses specific problems in a question-and-answer format, providing immediate, actionable advice.
Question 1: My this compound won't dissolve in a standard organic solvent (e.g., Dichloromethane, Ethyl Acetate). What are my immediate next steps?
Answer:
Initial insolubility in a chosen solvent is a common issue, often resolved by systematically increasing the system's energy and optimizing physical parameters. The insolubility stems from the solute-solute interactions within the compound's crystal lattice being stronger than the potential solute-solvent interactions. Our goal is to shift this balance.
Immediate Actions:
-
Mechanical Agitation: Simple stirring or vortexing is the first step. If the solid remains undissolved, proceed to a more energetic method.
-
Sonication: Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that collapse near the solid, generating localized energy to break apart the crystal lattice and enhance solvent interaction.
-
Controlled Heating: For most neutral organic compounds, solubility increases with temperature.[1] This is because heat provides the necessary energy (enthalpy of solution) to overcome the intermolecular forces holding the solid together.
-
Causality: Increasing the temperature boosts the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that favor dissolution. This is the foundational principle behind techniques like recrystallization.[2]
-
Caution: Do not heat indefinitely or to the solvent's boiling point initially. Start with gentle warming (e.g., 40-50 °C) and monitor for dissolution. Be aware of the potential for product decomposition at elevated temperatures, a known issue for some complex heterocyclic compounds.[3]
-
Experimental Protocol: Initial Solubility Assessment
-
Place a small, known amount of this compound (e.g., 5 mg) into a vial.
-
Add the selected solvent (e.g., Dichloromethane) dropwise while stirring. Start with a small volume (e.g., 0.1 mL).
-
If the compound does not dissolve, place the sealed vial in an ultrasonic bath for 5-10 minutes.
-
If solubility is still poor, warm the mixture gently on a hotplate with stirring to approximately 40 °C.
-
Continue adding solvent in small increments until the solid dissolves or you reach a volume that is impractical for your experiment. This will give you a qualitative sense of its solubility.
Workflow for Initial Troubleshooting
Caption: Initial workflow for addressing solubility issues.
Question 2: Physical methods were insufficient. How do I choose a more effective solvent or a co-solvent system?
Answer:
If mechanical and thermal energy don't solve the problem, the issue lies in a fundamental mismatch between the polarity of your compound and the solvent. The principle of "like dissolves like" is paramount here. This compound is a semi-polar molecule, and finding a solvent with a similar polarity is key.
Understanding the Compound's Polarity:
-
Thiazole Ring: This heterocyclic aromatic ring contains nitrogen and sulfur, introducing polarity.[4]
-
Ester Group (-COOCH3): This is a polar functional group capable of acting as a hydrogen bond acceptor.
-
Bromo Group (-Br): This halogen is electronegative and contributes to the molecule's overall polarity and molecular weight.
Given this structure, highly non-polar solvents (like Hexane) or highly polar, protic solvents (like Water) are unlikely to be effective on their own. The ideal solvent will likely be a polar aprotic solvent or a carefully selected mixture.
The Power of Co-Solvents:
When a single solvent fails, a binary solvent mixture often succeeds.[5] A small amount of a highly polar "co-solvent" can dramatically increase the solubility of a compound in a less polar bulk solvent.[6][7] This works by creating a micro-environment around the solute molecules that is more favorable for solvation.
Solvent Selection Table
| Solvent Name | Class | Polarity Index | Suitability as Primary Solvent | Suitability as Co-Solvent |
| n-Hexane | Non-polar | 0.1 | Poor | Poor |
| Toluene | Non-polar (Aromatic) | 2.4 | Poor to Moderate | N/A |
| Dichloromethane (DCM) | Moderately Polar | 3.1 | Moderate | N/A |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Good | Good |
| Ethyl Acetate (EtOAc) | Moderately Polar | 4.4 | Moderate | Good |
| Acetone | Polar Aprotic | 5.1 | Good | Good |
| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | Good | Good |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Excellent | Excellent |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Excellent | Excellent |
| Methanol (MeOH) | Polar Protic | 5.1 | Moderate to Good | Excellent |
Experimental Protocol: Co-Solvent Screening
-
Dispense a small, equal amount of this compound (e.g., 2 mg) into several vials.
-
To each vial, add a measured volume (e.g., 0.2 mL) of a primary solvent where the compound is poorly soluble (e.g., Dichloromethane or Toluene).
-
To each vial, add a different polar co-solvent (e.g., DMF, DMSO, Methanol) dropwise (e.g., 10 µL at a time) while agitating.
-
Observe which co-solvent most effectively dissolves the compound with the smallest volume added.
-
Common Starting Points: Try a 10:1 or 5:1 mixture of a primary solvent to a co-solvent (e.g., 1 mL DCM with 0.1 mL to 0.2 mL of DMF).
Question 3: My compound dissolves in a heated solvent mixture but crashes out upon cooling. How do I maintain a stable solution?
Answer:
This phenomenon indicates you have created a supersaturated solution. The solubility at the elevated temperature is significantly higher than at ambient temperature. While this is the desired principle for purification via recrystallization, it is problematic for running reactions or analyses at room temperature.[2]
Strategies to Maintain Solubility:
-
Identify the Thermodynamic Solubility Limit: Your current system exceeds the thermodynamic (or equilibrium) solubility at room temperature.[8] You must either increase the total solvent volume or find a more effective solvent system where the compound's thermodynamic solubility is higher at your target temperature.
-
Use a "Keeper" Solvent: A very small percentage of a high-boiling point, highly effective solvent like DMSO or NMP can sometimes keep a compound in solution even after cooling. This is because it acts as a powerful "solubility anchor."
-
Re-evaluate the Solvent System: The ideal system for a stable solution is one where the compound dissolves readily at the working temperature without requiring excessive heating. Refer back to the co-solvent screening protocol and aim for a system that provides full dissolution at or slightly above room temperature.
Frequently Asked Questions (FAQs)
What key structural features of this compound dictate its solubility?
The solubility behavior is a direct result of its molecular structure, which presents a mix of polar and non-polar characteristics.
Molecular Structure and Functional Groups
Caption: Key functional groups influencing solubility.
-
Thiazole Ring: As a five-membered aromatic heterocycle containing both sulfur and nitrogen, this ring system has a significant dipole moment.[4] It can participate in dipole-dipole interactions and potentially pi-stacking with aromatic solvents.
-
Methyl Ester Group: The C=O and C-O bonds in the ester are highly polarized, making this a key site for interaction with polar solvents. It can accept hydrogen bonds from protic solvents like methanol.
-
Bromine Atom: The C-Br bond is polar. The bromine atom increases the overall molecular weight and van der Waals surface area, which can favor solubility in less polar solvents like DCM compared to a non-halogenated analog.
The combination of these features results in a molecule that is not readily soluble in the extremes of the polarity scale but finds compatibility with moderately to highly polar aprotic solvents.
What are the essential safety precautions for handling this compound and its solvents?
Handling this compound and associated organic solvents requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9][10]
-
Ventilation: Handle the solid compound and all organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][11]
-
Hazard Information: The compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[9] Avoid direct contact and inhalation. In case of contact, flush the affected area with copious amounts of water.[10]
-
Solvent Safety: Be aware of the specific hazards of your chosen solvents. Many are flammable (e.g., THF, Acetone, Methanol) and should be kept away from ignition sources. Others have specific toxicities (e.g., DCM, DMF). Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]
How does temperature generally affect the solubility of this compound?
For the vast majority of solid organic compounds, including this one, the dissolution process is endothermic, meaning it consumes heat.[1] Consequently, increasing the temperature of the solvent will increase the solubility of the compound.
-
Mechanism: Higher temperatures provide the thermal energy needed to break the bonds of the compound's crystal lattice, allowing solvent molecules to surround and solvate the individual molecules.
-
Practical Application: This principle is why heating is a primary troubleshooting step. It is also the basis for purification by recrystallization, where a compound is dissolved in a minimum amount of hot solvent and allowed to crystallize as it cools, leaving impurities behind in the solution.[2][12]
-
Considerations: While effective, always use the minimum temperature necessary to achieve dissolution for your specific concentration. This minimizes the risk of thermal degradation of the compound or boiling of the solvent.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isca.me [isca.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. youtube.com [youtube.com]
- 8. books.rsc.org [books.rsc.org]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Efficient Cross-Coupling of Bromothiazoles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the efficient cross-coupling of bromothiazole substrates. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your reaction outcomes.
Introduction: The Nuances of Bromothiazole Cross-Coupling
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Consequently, the C-C and C-N bond-forming reactions of bromothiazoles are of paramount importance. However, the electronic properties of the thiazole ring—being both π-electron rich and containing a Lewis basic nitrogen atom—can introduce specific challenges not always encountered with simple aryl halides. These include catalyst inhibition or deactivation and a different reactivity profile that necessitates careful selection of catalytic components. This guide is structured to address these specific issues head-on.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of bromothiazoles in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am attempting a Suzuki-Miyaura coupling with a 2-bromothiazole derivative and a boronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in the Suzuki-Miyaura coupling of bromothiazoles is a frequent issue. The primary suspects are often related to the catalyst system and reaction conditions, which need to be finely tuned for this class of heteroaryl halides.
Potential Causes & Solutions:
-
Inadequate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical.[1] For electron-rich heteroaryl halides like bromothiazoles, bulky and electron-rich ligands are often necessary to promote the rate-limiting oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[1]
-
Suboptimal Base and Solvent Combination: The choice of base and solvent significantly impacts the reaction kinetics and catalyst stability.[4][5] An inappropriate combination can lead to poor solubility of the base, inefficient formation of the active boronate species, or catalyst decomposition.[4]
-
Catalyst Deactivation: The nitrogen atom of the thiazole ring can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive palladium species.
-
Solution: Employ a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). Alternatively, consider using a pre-formed palladium catalyst which can sometimes offer better reproducibility.[3]
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is converted to the corresponding arene, can be a significant issue, especially with heteroaryl boronic acids.[8]
-
Solution: Use anhydrous solvents and ensure all reagents are dry. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also help compensate for some loss.
-
Issue 2: Formation of Palladium Black
Q: During my Buchwald-Hartwig amination of a bromothiazole, I observe the formation of a black precipitate (palladium black), and the reaction stalls. What causes this and how can I prevent it?
A: The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) catalyst aggregates into an inactive form. This is a common failure mode in cross-coupling reactions.[9]
Potential Causes & Solutions:
-
Ligand Degradation or Dissociation: If the phosphine ligand is not robust enough under the reaction conditions, it can dissociate from the palladium center, leading to catalyst agglomeration.
-
Solution: Switch to a more sterically hindered and electron-rich ligand. For Buchwald-Hartwig aminations, ligands like XPhos or BrettPhos are often effective.[2] These bulky ligands create a stable coordination sphere around the palladium, preventing aggregation.
-
-
Reaction Temperature is Too High: Elevated temperatures can accelerate catalyst decomposition pathways.
-
Inappropriate Ligand-to-Palladium Ratio: An incorrect stoichiometry can lead to the presence of coordinatively unsaturated palladium species that are prone to decomposition.
-
Solution: Ensure the optimal ligand-to-palladium ratio is used. For monodentate ligands, a 2:1 ratio is common, while for bidentate ligands, a 1:1 to 1.2:1 ratio is typical.
-
Issue 3: Competing Homocoupling and Dehalogenation
Q: In my Sonogashira coupling of a bromothiazole with a terminal alkyne, I am seeing significant amounts of the homocoupled alkyne (Glaser coupling) and the dehalogenated thiazole. How can I improve the selectivity for the desired cross-coupled product?
A: Homocoupling of the alkyne and dehalogenation of the aryl halide are common side reactions in Sonogashira couplings, particularly with challenging substrates.[12][13]
Potential Causes & Solutions:
-
Copper Co-catalyst Mediated Homocoupling: The copper(I) co-catalyst, while essential for the traditional Sonogashira mechanism, can also promote the oxidative homocoupling of the terminal alkyne.[14]
-
Solution:
-
Reduce the amount of copper catalyst: Lowering the CuI loading to 1-2 mol% can sometimes suppress homocoupling.
-
Employ copper-free conditions: Several modern protocols utilize palladium catalysts with specific ligands (e.g., those with N-heterocyclic carbene (NHC) ligands) that do not require a copper co-catalyst.[15][16]
-
-
-
Dehalogenation of the Bromothiazole: This side reaction can be prevalent with electron-rich heteroaryl halides and highly active catalyst systems.[13][17]
-
Solution:
-
Optimize the base: A weaker base may be less prone to promoting dehalogenation.
-
Careful choice of solvent: Protic solvents can sometimes be a source of protons for dehalogenation. Ensure anhydrous conditions.
-
Lower the reaction temperature: This can often temper the reactivity of the catalyst system and reduce side reactions.[18]
-
-
-
Slow Oxidative Addition: If the oxidative addition of the bromothiazole to the Pd(0) center is slow, the competing homocoupling of the alkyne can become the dominant pathway.[18]
-
Solution: Use a more active catalyst system. As with other couplings, employing a bulky, electron-rich phosphine ligand can accelerate the oxidative addition step.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura coupling of a bromothiazole, what is a good starting point for catalyst and ligand selection?
A1: A robust starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[2][3] These ligands have shown great success in promoting the coupling of challenging heteroaryl halides.
Q2: Which base is generally recommended for the Buchwald-Hartwig amination of bromothiazoles?
A2: The choice of base is critical and depends on the amine coupling partner.[19] For many primary and secondary amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is highly effective.[10][19] For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous.[10]
Q3: Can I perform a Heck reaction with a bromothiazole? What are the key considerations?
A3: Yes, the Heck reaction can be performed with bromothiazoles. Key considerations include:
-
Catalyst: A phosphine-ligated palladium catalyst is typically used. The choice of ligand can influence reactivity and regioselectivity.[1][20]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate is required to regenerate the active catalyst.[20]
-
Side Reactions: Dehalogenation of the bromothiazole can be a competing side reaction.[17] Careful optimization of the reaction conditions is necessary to minimize this.
Q4: How does the position of the bromine atom on the thiazole ring (e.g., 2-bromo vs. 4-bromo vs. 5-bromo) affect its reactivity in cross-coupling reactions?
A4: The position of the bromine atom significantly influences the electronic environment of the C-Br bond and thus its reactivity. While a detailed analysis requires considering the specific reaction, generally, the reactivity can be influenced by the proximity to the sulfur and nitrogen atoms. It is always advisable to perform a small-scale screen of reaction conditions when switching between different bromothiazole isomers.
Part 3: Experimental Protocols & Data
General Protocol for a Suzuki-Miyaura Coupling of 2-Bromothiazole
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-bromothiazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture).
-
Reaction: Heat the sealed tube to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Catalyst/Ligand Selection Guide for Different Couplings
| Cross-Coupling Reaction | Palladium Precursor | Recommended Ligands | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, THF, DMF (often with H₂O) |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, BrettPhos, RuPhos | NaOtBu, LHMDS, Cs₂CO₃ | Toluene, Dioxane, THF |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, XPhos, cataCXium® A | Et₃N, DIPEA | THF, DMF, Toluene |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
This table provides general starting points. Optimization is crucial for novel substrates.
Part 4: Visualizing the Workflow
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing catalyst selection for a challenging bromothiazole cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing bromothiazole cross-coupling reactions.
Generalized Catalytic Cycle
This diagram shows the fundamental steps in a palladium-catalyzed cross-coupling reaction.
Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. jmcct.com [jmcct.com]
- 14. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Methodologies for Preventing Debromination of Methyl 5-bromothiazole-4-carboxylate
Welcome to the technical support center for chemists, researchers, and drug development professionals working with Methyl 5-bromothiazole-4-carboxylate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address a critical challenge: the undesired loss of the C5-bromine atom during synthetic transformations. Understanding and preventing this debromination side reaction is paramount for maintaining yield, simplifying purification, and ensuring the successful synthesis of target molecules.
Understanding the Challenge: The Lability of the C5-Bromine
This compound is a valuable heterocyclic building block. The thiazole ring is electron-deficient, a characteristic exacerbated by the presence of the electron-withdrawing methyl ester at the C4 position. This electronic nature makes the C5 position susceptible to nucleophilic attack and, more critically, influences the stability of the C-Br bond during common synthetic operations.
Debromination, often presenting as hydrodebromination (replacement of -Br with -H), is a frequent and frustrating side reaction. It typically occurs under conditions used for:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
-
Metathesis Reactions (e.g., Grignard formation, lithiation)
This guide is structured to help you diagnose the cause of debromination in your specific reaction and implement effective, evidence-based solutions.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address the common issues encountered by researchers.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions
Question 1: I'm observing significant (>10%) formation of Methyl thiazole-4-carboxylate in my Suzuki-Miyaura coupling. What is the primary cause?
Answer: This is a classic case of hydrodebromination, a well-known side reaction in palladium-catalyzed cross-couplings.[1][2] The primary mechanistic culprits are typically related to the generation of palladium hydride (Pd-H) species, which can then participate in a reductive cycle, cleaving the C-Br bond and replacing it with a hydrogen atom. Several factors in your reaction setup can promote the formation of these detrimental Pd-H species:
-
Choice of Base: Strong inorganic bases (e.g., NaOH, KOH) or alkoxide bases (e.g., NaOtBu) can promote side reactions that generate hydride sources.[1][3]
-
Solvent Impurities: The presence of water or alcohols in your solvents can act as a proton source, facilitating the hydrodebromination pathway.[2][4]
-
High Temperatures: Elevated temperatures can accelerate the rate of decomposition pathways that lead to Pd-H formation and subsequent debromination.[1]
-
Catalyst/Ligand System: The electronic and steric properties of your palladium catalyst and phosphine ligand are critical. Some systems are inherently more prone to generating hydride intermediates.
Question 2: How can I modify my Suzuki coupling conditions to minimize hydrodebromination?
Answer: A systematic optimization of your reaction conditions is the most effective approach.[5] It is recommended to address these variables sequentially.
Troubleshooting Workflow for Suzuki Coupling
Caption: A step-by-step workflow for troubleshooting debromination.
Detailed Recommendations:
-
Optimize the Base: This is often the most impactful change.
-
Recommendation: Switch from strong bases like NaOH or NaOtBu to milder inorganic bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are excellent choices.[1][6]
-
Causality: Milder bases are less prone to reacting with solvent impurities or promoting catalyst decomposition pathways that generate hydride species.
-
-
Screen Catalyst and Ligand Systems: Modern, well-defined pre-catalysts offer superior performance and reproducibility.
-
Recommendation: Employ bulky, electron-rich phosphine ligands or use air- and moisture-stable palladium pre-catalysts.[7] Buchwald-type palladacycle pre-catalysts (e.g., SPhos-G3, XPhos-G4) or PEPPSI-type catalysts (e.g., PEPPSI-IPr) are highly effective.[7][8][9]
-
Causality: These advanced catalysts are designed to promote the rate-limiting oxidative addition and the desired reductive elimination steps, outcompeting the hydrodebromination pathway.[8][10] They ensure the formation of a highly active, monoligated Pd(0) species necessary for the main catalytic cycle.[8]
-
-
Control the Temperature:
-
Recommendation: Run a series of experiments at lower temperatures. Start at 80°C and decrease in 10-15°C increments.
-
Causality: High temperatures can accelerate undesired side reactions. Finding the minimum temperature required for efficient coupling is key.[1]
-
Question 3: I am performing a Sonogashira coupling and observing both debromination and alkyne homocoupling. How can I address this?
Answer: This indicates that your catalytic system is not optimized, leading to multiple side reactions. The Sonogashira reaction's catalytic cycle involves both palladium and copper, adding a layer of complexity.[11][12]
-
To Minimize Debromination: The principles are the same as for Suzuki coupling. Use a mild base (e.g., Et₃N, DIPEA) and a modern palladium catalyst. High temperatures should be avoided if possible.
-
To Minimize Alkyne Homocoupling (Glaser Coupling): This side reaction is promoted by the copper(I) co-catalyst and the presence of oxygen.[13]
-
Recommendation 1: Ensure Rigorously Anaerobic Conditions. Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the reaction.
-
Recommendation 2: Consider a Copper-Free Protocol. If homocoupling persists, numerous copper-free Sonogashira protocols have been developed. These often rely on specific palladium/ligand systems that can facilitate the catalytic cycle without the copper co-catalyst.[13][14]
-
Category 2: Metal-Halogen Exchange Reactions
Question 4: I am attempting to form the Grignard reagent or perform a lithiation at the C5 position using n-BuLi, but I am getting low yields and a complex mixture of products. What is happening?
Answer: Metal-halogen exchange on an electron-deficient ring like 5-bromothiazole is a delicate reaction that is highly sensitive to temperature. The primary issue is likely the instability of the resulting organometallic intermediate.
-
Problem: The C5-lithiated or C5-magnesiated thiazole is often thermally unstable. If the temperature is not kept sufficiently low, it can decompose or react with other species in the mixture, leading to debromination (by quenching with a proton source) or other side products.
-
Mechanism of Failure: When you add n-BuLi or activate magnesium, you form the desired organometallic species. However, if the temperature rises, this species can abstract a proton from the solvent (e.g., THF) or another reagent, resulting in the formation of the debrominated Methyl thiazole-4-carboxylate upon workup.
Question 5: What is the best practice for successfully performing a metal-halogen exchange on this substrate?
Answer: Strict temperature control is the single most important factor.
-
Recommendation: Perform the lithium-halogen exchange at -78 °C (a dry ice/acetone bath). For Grignard formation, initiate the reaction at a low temperature and allow it to warm only as needed, monitoring carefully.
-
Workflow:
-
Dissolve this compound in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Add the organolithium reagent (e.g., n-BuLi) dropwise, maintaining the temperature at -78 °C.
-
Stir for a short period at this temperature (e.g., 15-30 minutes) to ensure complete exchange.
-
Crucially: Add your electrophile at -78 °C. Do not allow the organometallic solution to warm up before the electrophile is introduced.
-
Comparative Conditions for Metal-Halogen Exchange
| Parameter | Standard Condition (High Debromination Risk) | Recommended Condition (Low Debromination Risk) | Rationale |
| Temperature | -20 °C to 0 °C | -78 °C | Prevents thermal decomposition of the unstable organometallic intermediate. |
| Addition Rate | Rapid addition | Slow, dropwise addition | Maintains better temperature control and avoids localized heating. |
| Quenching | Warming before adding electrophile | Add electrophile at low temperature | Traps the desired organometallic species before it can decompose. |
| Solvent | Reagent grade THF | Anhydrous, freshly distilled THF | Minimizes proton sources that can lead to hydrodebromination upon quenching. |
Validated Experimental Protocol
Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a robust starting point for coupling an arylboronic acid with this compound, designed specifically to suppress hydrodebromination.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%) [CAS: 1445085-87-9]
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a pre-heated oil bath set to 80 °C . Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours. Aim to stop the reaction as soon as the starting material is consumed to avoid potential product degradation or side reactions from prolonged heating.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and quench by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired 5-arylthiazole product.
Visualizing the Catalytic Cycle and Side Reaction
Caption: The desired Suzuki catalytic cycle versus the competing hydrodebromination pathway.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 5-bromothiazole-4-carboxylate
Introduction
Welcome to the technical support guide for handling reactions with Methyl 5-bromothiazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic endeavors. As a halogenated thiazole ester, this compound is a common substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2][3]
The success of these reactions often hinges not just on the coupling itself, but on a well-executed work-up procedure. Improper work-up can lead to product loss, hydrolysis of the ester functionality, and purification difficulties. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter, ensuring the integrity and yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns during the work-up of reactions involving this compound?
A1: The main challenges revolve around three key areas:
-
Preventing Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under basic or strongly acidic aqueous conditions.[4][5][6] This is a significant concern as many cross-coupling reactions employ basic conditions.[1][2][7]
-
Managing Emulsions: Reactions involving heterocyclic compounds and various organic solvents can be prone to forming stable emulsions during aqueous extraction, complicating phase separation.[8][9][10]
-
Removing Catalysts and Reagents: Efficient removal of the palladium catalyst, ligands, and inorganic salts from the crude product is crucial for obtaining high purity material.
Q2: I'm performing a Suzuki-Miyaura coupling. How should I quench the reaction and begin the work-up?
A2: A general and effective method is to first cool the reaction mixture to room temperature.[11] Then, add a quenching solution. A common choice is an aqueous solution of ammonium chloride (NH₄Cl).[12] This serves to neutralize the basic reaction medium without being strongly acidic, thus minimizing the risk of ester hydrolysis. Alternatively, for small-scale reactions, you can add a specific volume of a prepared quench solution directly to each reaction vial. After quenching, the mixture is typically diluted with an organic solvent like ethyl acetate and washed with water and brine.[11][13]
Q3: My work-up is forming a persistent emulsion that won't separate. What can I do?
A3: Emulsions are a common frustration, often caused by surfactant-like byproducts or the mutual solubility of solvents.[10] Here's a tiered troubleshooting approach:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time; gravity can sometimes resolve the issue.[9]
-
Increase Ionic Strength: Add saturated brine (a solution of NaCl in water). This increases the polarity of the aqueous layer, often forcing the separation of the organic and aqueous phases.[9][10][14]
-
Gentle Agitation: Slowly stir the emulsion with a glass rod.[9]
-
Dilution: Dilute the organic layer significantly (5-10 times the original volume) with your extraction solvent.[8]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[8][10] This can help to break up the emulsion.
-
Solvent Evaporation: As a preventative measure for future reactions, consider evaporating the reaction solvent before starting the aqueous work-up. Then, redissolve the residue in the extraction solvent.[8][9]
Q4: I suspect the methyl ester is hydrolyzing during my basic work-up. How can I confirm this and prevent it?
A4: The primary sign of hydrolysis is a lower-than-expected yield of your ester product and the appearance of a more polar spot on your TLC plate, which corresponds to the carboxylic acid.[5] You can confirm this by LC-MS or by extracting the aqueous layer with an organic solvent after acidification, which should move the carboxylic acid into the organic phase for analysis.
To prevent hydrolysis:
-
Use a Milder Base: If the reaction allows, consider using a weaker or sterically hindered base.
-
Minimize Contact Time: Perform aqueous washes efficiently and without delay.[5]
-
Use Weakly Acidic Quench: As mentioned, use a mildly acidic quench like aqueous NH₄Cl instead of stronger acids.
-
Temperature Control: Keep the mixture cool during the work-up, especially during any basic washes.
-
Alternative Work-up: Consider a non-aqueous work-up if possible, such as filtering through a plug of silica gel to remove inorganic salts, followed by solvent evaporation.
Q5: What is the best way to remove the palladium catalyst from my product?
A5: Residual palladium can be problematic, especially in pharmaceutical applications.
-
Filtration through Celite®: After quenching the reaction, filtering the mixture through a pad of Celite® can remove a significant portion of the precipitated palladium catalyst.[11]
-
Aqueous Washes: Washing with aqueous solutions, such as ammonium chloride or water, can help remove some water-soluble palladium species.
-
Silica Gel Chromatography: This is the most common and effective method for removing residual palladium. The catalyst and ligands will often bind strongly to the silica gel.
-
Activated Charcoal: In some cases, stirring the crude product in a solution with activated charcoal can help adsorb residual palladium, followed by filtration.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | - High concentration of salts- Presence of polar, high molecular weight byproducts- Vigorous shaking of the separatory funnel | - Add saturated brine to increase the ionic strength of the aqueous layer.[9][10]- Filter the entire mixture through a pad of Celite®.[8]- Gently swirl or rock the separatory funnel instead of shaking vigorously.[10][14] |
| Low Product Yield | - Incomplete reaction- Hydrolysis of the methyl ester during work-up- Product loss during extraction | - Monitor reaction completion by TLC or LC-MS.- Use a milder base during the reaction or a weakly acidic quench (e.g., NH₄Cl).[12]- Perform multiple extractions with smaller volumes of solvent. |
| Product Precipitates at Interface | - Poor solubility of the product in both the organic and aqueous layers- Reaction byproducts crashing out | - Add more of the organic extraction solvent to fully dissolve the product.- Try a different extraction solvent with higher solubility for your product.- Filter the mixture to collect the precipitate, then wash it with water and a non-polar solvent (like hexane) to remove impurities. |
| Difficulty Identifying Layers | - Darkly colored reaction mixture- Similar refractive indices of the two phases | - Add a small amount of water to see which layer increases in volume; this is the aqueous layer.[9]- Add ice to the separatory funnel; it will float at the interface of common organic solvents like ethyl acetate or ether and the aqueous layer.[8] |
| Only One Phase Forms | - Presence of a water-miscible co-solvent (e.g., ethanol, THF) from the reaction | - Remove the water-miscible solvent under reduced pressure before starting the aqueous work-up.[9][14]- Add a significant amount of brine and extraction solvent to force phase separation.[9] |
Experimental Protocols & Visual Workflows
General Work-up Protocol for a Suzuki-Miyaura Coupling
This protocol provides a standard procedure for the work-up of a Suzuki-Miyaura reaction involving this compound.
Materials:
-
Completed reaction mixture
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Cooling and Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add the saturated aqueous NH₄Cl solution to the reaction flask with stirring.
-
-
Filtration (Optional but Recommended):
-
If a significant amount of solid (e.g., precipitated palladium) is present, filter the entire mixture through a pad of Celite®.
-
Rinse the flask and the Celite® pad with ethyl acetate to ensure all product is collected.
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Add additional ethyl acetate if needed.
-
Wash the organic layer with deionized water.
-
Separate the layers. If an emulsion forms, refer to the troubleshooting guide above.
-
Wash the organic layer with brine. This helps to remove residual water from the organic phase.
-
Separate the layers.
-
-
Drying and Concentration:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ or MgSO₄, and swirl. The drying agent should move freely when the solution is dry.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Work-up Decision Workflow
The following diagram illustrates a logical workflow for the work-up procedure, including key decision points for troubleshooting common issues.
Caption: A decision-making workflow for the work-up of cross-coupling reactions.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16][17]
-
Ventilation: Handle all chemicals, especially organic solvents and brominated compounds, in a well-ventilated fume hood.[15][16]
-
Handling Brominated Thiazoles: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[15][18] Avoid inhaling fumes.[15][16]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. aksci.com [aksci.com]
- 16. aksci.com [aksci.com]
- 17. fishersci.ie [fishersci.ie]
- 18. tcichemicals.com [tcichemicals.com]
Technical Support Center: Overcoming the Low Reactivity of Methyl 5-bromothiazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 5-bromothiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We understand that while this compound offers significant potential for introducing the thiazole motif into complex molecules, its unique electronic properties can present challenges in common synthetic transformations.
This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. Our goal is to not only provide protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Understanding the Core Challenge
Q: What factors contribute to the low reactivity of this compound in cross-coupling reactions?
A: The perceived "low reactivity" of this compound in many standard palladium-catalyzed cross-coupling reactions stems from a combination of electronic and steric effects:
-
Electron-Deficient Heterocycle: The thiazole ring is inherently electron-poor due to the electronegativity of the nitrogen and sulfur heteroatoms. This electronic deficiency is further intensified by the presence of the strongly electron-withdrawing methyl carboxylate group (-CO₂Me) at the C4 position.
-
Impact on Oxidative Addition: In palladium-catalyzed cycles (like Suzuki, Heck, Buchwald-Hartwig, etc.), the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the carbon-bromine bond.[1][2] While electron-withdrawing groups can sometimes accelerate this step for certain aryl halides, the overall electron-poor nature of the thiazole ring system in this specific substitution pattern makes the C5-Br bond less susceptible to cleavage by the nucleophilic Pd(0) center.
-
Catalyst Inhibition: The lone pairs of electrons on the thiazole's nitrogen and sulfur atoms can coordinate to the palladium center. This coordination can sometimes lead to catalyst inhibition or the formation of off-cycle, inactive catalyst species, effectively reducing the concentration of the active catalyst.[3]
Understanding these factors is crucial for designing a successful reaction strategy, which typically involves using more forcing conditions or, more effectively, selecting a highly active catalyst system specifically designed for challenging heteroaryl halides.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section addresses the most common C-C and C-N bond-forming reactions. The principles discussed here often translate across different coupling types.
2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming biaryl or vinyl-aryl bonds.[4] However, coupling electron-deficient heterocycles like this compound requires careful optimization.
A: Assuming reagent purity, the most common issues are an insufficiently active catalyst, an improper choice of base, or side reactions like protodeboronation. The key is to facilitate the two most challenging steps for this substrate: oxidative addition and transmetalation.
A: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a more robust system that can overcome the high activation barrier for oxidative addition. This is achieved by using a combination of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and accelerate the final reductive elimination step.
Recommended Catalyst Systems:
| Component | Recommendation | Rationale & Key Insights |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, air-stable sources of Pd(0) (or are readily reduced to Pd(0) in situ). Pd₂(dba)₃ is often preferred as it is already in the Pd(0) oxidation state. |
| Ligand | Buchwald Biarylphosphines: XPhos, SPhos, RuPhos. Bulky Alkylphosphines: P(t-Bu)₃. | These ligands are essential for success. Their large steric bulk promotes the formation of a highly reactive, coordinatively unsaturated 14-electron Pd(0) species, while their strong electron-donating ability increases the electron density on the palladium, facilitating the oxidative addition into the C-Br bond.[3][5] |
| Base | K₃PO₄, Cs₂CO₃, or KF | A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5] Strong bases like K₃PO₄ or Cs₂CO₃ are often necessary for difficult couplings. Powdered KF can be effective and is useful if your substrate has base-labile groups like esters.[5] |
| Solvent | 1,4-Dioxane, Toluene, or DMF/Water mixtures | Anhydrous polar aprotic solvents are standard. A biphasic system (e.g., Toluene/Water) can sometimes be beneficial, especially with inorganic bases like K₂CO₃.[6] |
-
To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Add this compound (1.0 eq.) and the arylboronic acid or ester (1.2-1.5 eq.).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Seal the tube and heat the reaction mixture in a preheated oil bath to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 4-24 hours.
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Proceed with a standard aqueous workup and purify by flash column chromatography.
2.2 Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds.[7] As with Suzuki coupling, success with this compound hinges on using a modern, highly active catalyst system. Five-membered heteroaryl halides can be particularly problematic substrates.[8]
A: Incomplete conversion is typically due to catalyst deactivation or slow reductive elimination. The solution is to use a ligand specifically designed to promote C-N bond formation with challenging heterocycles and a strong, non-nucleophilic base.
Recommended Catalyst Systems for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale & Key Insights |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Standard and reliable choices. Using a pre-formed palladacycle precatalyst (e.g., an XPhos-Pd-G3 precatalyst) can lead to more consistent results by ensuring efficient generation of the active catalyst. |
| Ligand | BrettPhos, RuPhos, Xantphos | These specialized biaryl phosphine ligands have been shown to be highly effective for coupling amines with heteroaryl halides.[8][9] They create a specific coordination environment around the palladium that facilitates the difficult C-N reductive elimination step.[8] |
| Base | NaOtBu, LiHMDS, or Cs₂CO₃ | A strong, sterically hindered base is critical. It serves to deprotonate the amine (or the N-H in the intermediate complex) without competing as a nucleophile.[7][9] NaOtBu is a common and effective choice. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base. |
-
In an argon-filled glovebox (or in a Schlenk tube under positive argon pressure), combine the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add this compound (1.0 eq.).
-
Add the anhydrous, degassed solvent (e.g., Toluene), followed by the amine coupling partner (1.2 eq.).
-
Seal the vessel and heat in a preheated oil bath at 90-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), dilute with an organic solvent, and proceed with workup and purification as described for the Suzuki coupling.
2.3 Sonogashira and Heck Couplings
These reactions follow similar principles. Success requires enhancing the reactivity of the palladium catalyst to overcome the inertness of the C-Br bond.
A:
-
Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides.[10] For challenging substrates, a copper co-catalyst (CuI) is often essential to facilitate the catalytic cycle.[10] However, copper can also promote undesirable alkyne homocoupling (Glaser coupling). Modern copper-free protocols often employ highly active palladium catalysts with bulky phosphine ligands and an amine that serves as both the base and a solvent.[11][12]
-
Heck Coupling: This reaction couples the substrate with an alkene.[13] For unreactive halides, the choice of ligand is paramount. Sterically hindered, electron-rich phosphines like P(t-Bu)₃ have proven uniquely effective, even for coupling aryl chlorides, which are less reactive than bromides.[14] A strong inorganic base like Cs₂CO₃ or K₂CO₃ is typically used.
Part 3: General Troubleshooting Workflow
When a reaction fails, a systematic approach is key. Before making drastic changes to the core components (ligand, base), ensure the fundamentals are sound.
Part 4: Alternative Strategy - Nucleophilic Aromatic Substitution (SNAr)
Q: My cross-coupling reactions are failing. Can I use Nucleophilic Aromatic Substitution (SNAr) instead?
A: Possibly, but the substrate is not ideally configured for a classic SNAr reaction.
-
Mechanism: SNAr is a two-step process where a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), which then expels the leaving group.[15]
-
Requirement: The reaction is strongly accelerated by the presence of powerful electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate via resonance.[15][16]
-
Application to this compound: The electron-withdrawing -CO₂Me group is meta to the bromine, so it cannot provide resonance stabilization. However, the overall electron-deficient nature of the thiazole ring itself does activate the C-Br bond towards nucleophilic attack to some extent.[9]
Verdict: SNAr may be viable with very strong nucleophiles (e.g., thiolates) or under high-temperature (thermal) conditions with certain amines, but it is generally less favorable than palladium-catalyzed coupling for this specific substrate. It should be considered a secondary strategy when cross-coupling methods have been exhausted.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Minimizing impurity formation in the synthesis of Methyl 5-bromothiazole-4-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to minimize impurity formation during the synthesis of Methyl 5-bromothiazole-4-carboxylate. This guide is structured to provide practical, field-proven insights based on established chemical principles.
Introduction to the Synthetic Pathway
The most common and industrially relevant synthesis of this compound involves a two-step process. The first step is the Hantzsch thiazole synthesis to form the key intermediate, Methyl 2-amino-4-methylthiazole-5-carboxylate. This is followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom. Understanding the nuances of each step is critical to controlling the impurity profile of the final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues that can lead to the formation of impurities. The question-and-answer format is designed to help you quickly identify and resolve problems in your synthesis.
Issue 1: Low Purity of Methyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch Synthesis Intermediate)
Question: My initial Hantzsch reaction to produce the aminothiazole intermediate is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely causes and how can I fix this?
Answer:
Low purity and yield in the Hantzsch thiazole synthesis of this intermediate are common issues that can often be traced back to several factors related to the starting materials and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Impure Starting Materials | The quality of ethyl 2-chloroacetoacetate and thiourea is paramount. The presence of di-chlorinated species or other reactive impurities in the chloroacetoacetate can lead to a variety of side products. | Use freshly purified ethyl 2-chloroacetoacetate and high-purity thiourea. It is advisable to verify the purity of starting materials by GC or NMR before use. |
| Incorrect Stoichiometry | An excess of either reactant can lead to the formation of byproducts. For instance, an excess of thiourea might lead to the formation of thiourea-derived impurities. | Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of ethyl 2-chloroacetoacetate to thiourea is generally optimal. |
| Suboptimal Reaction Temperature | The reaction is typically exothermic. If the temperature is too high, it can promote the formation of side products and decomposition of the desired product. | Maintain a controlled temperature, typically between 60-80°C. The reaction should be monitored by TLC to determine the optimal reaction time at the chosen temperature. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate and selectivity. While ethanol is commonly used, its polarity might not be optimal for all substrate variations. | Ethanol is a standard solvent for this reaction. However, if issues persist, consider exploring other polar protic solvents like isopropanol or a mixture of solvents to optimize solubility and reaction kinetics. |
| pH of the Reaction Mixture | The Hantzsch synthesis is sensitive to pH. Strongly acidic or basic conditions can lead to hydrolysis of the ester or decomposition of the thiazole ring. | The reaction is typically carried out under neutral or slightly acidic conditions. If necessary, a mild, non-nucleophilic base can be used to neutralize any acid generated during the reaction. |
Experimental Protocol: Optimized Hantzsch Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate
-
To a solution of thiourea (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a mild base such as sodium bicarbonate solution.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol and water, and dry under vacuum.
Issue 2: Formation of Dibrominated and Other Impurities During the Sandmeyer Reaction
Question: During the Sandmeyer bromination of my aminothiazole intermediate, I am observing significant amounts of a dibrominated impurity and other byproducts. How can I improve the selectivity of this reaction?
Answer:
The Sandmeyer reaction, while effective, can be prone to side reactions, especially with electron-rich heterocyclic systems like aminothiazoles. The formation of dibrominated species and other impurities is a known challenge.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-diazotization or Excess Nitrite | The diazotization step is critical. An excess of sodium nitrite or overly harsh acidic conditions can lead to side reactions of the diazonium salt. | Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. Add the nitrite solution slowly at a low temperature (0-5°C) to control the exothermic reaction and prevent the formation of nitroso-impurities. |
| Inefficient Diazonium Salt Formation | Incomplete diazotization will leave unreacted starting material, which can complicate purification. | Ensure the aminothiazole is fully dissolved in the acidic medium before adding the sodium nitrite. A mixture of sulfuric acid and hydrobromic acid is often used. |
| Side Reactions of the Diazonium Salt | Aryl diazonium salts can undergo various side reactions, including coupling to form azo compounds or reaction with the solvent.[2] | The Sandmeyer reaction should be carried out immediately after the formation of the diazonium salt. The diazonium salt solution should be added to the copper(I) bromide solution at a controlled temperature. |
| Formation of Dibrominated Impurity | The thiazole ring is activated towards electrophilic substitution. Even after the Sandmeyer reaction, the product can undergo further bromination, especially if excess brominating agent is present. | Carefully control the stoichiometry of the brominating agent (CuBr). Using a slight excess of the aminothiazole relative to the brominating agent can help minimize dibromination. |
| Presence of Phenolic Impurities | If the diazonium salt reacts with water, it can form a hydroxylated impurity. | Ensure the reaction is carried out under strictly anhydrous conditions until the quenching step. |
Experimental Protocol: Optimized Sandmeyer Bromination
-
Dissolve Methyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of hydrobromic acid and sulfuric acid at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature between 0-10°C.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the final product?
Based on the synthetic route, the most likely impurities are:
-
Methyl 2,5-dibromothiazole-4-carboxylate: Formed from over-bromination during the Sandmeyer reaction.
-
Methyl 2-aminothiazole-4-carboxylate: Unreacted starting material from the Sandmeyer reaction.
-
Methyl 5-hydroxythiazole-4-carboxylate: Formed by the reaction of the diazonium intermediate with water.
-
Amide Impurity: As noted in the synthesis of the related drug Febuxostat, hydrolysis of the ester to the carboxylic acid followed by reaction with ammonia (if present) can lead to an amide impurity.[2]
-
Ethyl Ester Impurity: If ethanol from the first step is carried over and reacts during the esterification, an ethyl ester analog could be formed.[2]
Q2: How can I best purify the final product, this compound?
The most effective purification methods are:
-
Column Chromatography: Using a silica gel column with a gradient of ethyl acetate in hexanes is a reliable method for separating the desired product from most impurities.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective way to obtain a product of high purity.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
-
Thin Layer Chromatography (TLC): An essential tool for monitoring the progress of both the Hantzsch and Sandmeyer reactions. A typical mobile phase would be a mixture of hexanes and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis of the final product. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid) is a good starting point for method development.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any major impurities.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying unknown impurities, especially when coupled with HPLC (LC-MS).
Visualizing the Process: Diagrams
To better understand the reaction and potential pitfalls, the following diagrams illustrate the key transformations.
Caption: Overall synthetic workflow for this compound.
Caption: A logical troubleshooting workflow for addressing impurity issues.
References
Stability of Methyl 5-bromothiazole-4-carboxylate under different reaction conditions
Welcome to the dedicated technical support guide for Methyl 5-bromothiazole-4-carboxylate (CAS 913836-22-3). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile heterocyclic building block. Here, we address common stability challenges and provide troubleshooting strategies in a direct question-and-answer format, grounded in chemical principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties and recommended storage conditions for this compound?
A1: this compound is typically a solid at room temperature, with a reported melting point between 98-101°C. It has a molecular weight of approximately 222.06 g/mol .[1][2] For long-term stability, it is recommended to store the compound at room temperature in a tightly sealed container, away from moisture and strong acids or bases.[1]
| Property | Value | Source(s) |
| CAS Number | 913836-22-3 | [1][2] |
| Molecular Formula | C₅H₄BrNO₂S | [1] |
| Molecular Weight | 222.06 g/mol | [1][2] |
| Physical Form | Solid | [2][3] |
| Melting Point | 98-101 °C | |
| Storage | Store at room temperature | [1] |
Troubleshooting Guide: Stability Under Reaction Conditions
This section delves into specific experimental scenarios where the stability of this compound is a critical factor for success.
Issue 1: Basic Conditions & Risk of Saponification
Q2: I am running a reaction under basic conditions and observing low yields of my desired product, along with a new, more polar byproduct. What is happening?
A2: The most probable cause is the hydrolysis of the methyl ester, a reaction known as saponification.[4] The ester functional group is susceptible to attack by hydroxide or other strong bases, leading to the formation of the corresponding carboxylate salt (5-bromothiazole-4-carboxylate). This salt is significantly more polar than the starting material and will exhibit different chromatographic behavior.
Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group and generating a carboxylic acid. In a basic medium, this acid is immediately deprotonated to form the highly stable carboxylate salt.[4]
Caption: Key degradation pathways for this compound.
Troubleshooting Steps:
-
Use Weaker Bases: If the base is solely for deprotonation or catalysis, switch to non-nucleophilic or sterically hindered bases. If a base is required for a coupling reaction (e.g., Suzuki), consider using milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of NaOH, KOH, or alkoxides.[5]
-
Lower Reaction Temperature: Hydrolysis is temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of saponification.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. The presence of water will exacerbate ester hydrolysis.
-
Protecting Group Strategy: In extreme cases where strong bases are unavoidable, consider converting the ester to a more robust functional group prior to the critical step.
Issue 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q3: I am attempting a Suzuki-Miyaura coupling with this compound, but my yields are inconsistent. I suspect degradation of my starting material. How can I optimize this?
A3: This is a classic challenge. The Suzuki-Miyaura reaction requires a base to activate the organoboron species for transmetalation with the palladium catalyst.[5][6] This basic environment directly conflicts with the stability of the methyl ester. Success hinges on finding a delicate balance: conditions basic enough to promote the catalytic cycle but mild enough to preserve the ester.
Causality & Optimization:
-
Base Selection is Critical: Strong aqueous bases (NaOH, KOH) will rapidly hydrolyze the ester. The ideal bases are those that are sufficiently effective for the coupling but have low water solubility or are weaker nucleophiles. Powdered potassium phosphate (K₃PO₄) or potassium fluoride (KF) are excellent choices as they can activate the boronic acid without causing significant ester hydrolysis.[5]
-
Solvent System: Using an anhydrous solvent system (e.g., Toluene, Dioxane, THF) is paramount. If a co-solvent is needed for solubility, minimize the amount of any protic solvent.
-
Catalyst and Ligand: While the thiazole ring is generally stable in cross-coupling reactions, the choice of ligand can influence reaction rates. Faster reaction kinetics mean shorter exposure to basic conditions. Using highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), can drive the reaction to completion quickly at lower temperatures.[7]
Caption: Decision workflow for optimizing Suzuki-Miyaura coupling reactions.
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed to maximize the yield of the coupled product while minimizing saponification of the ester.
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely powdered and dried).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene or 1,4-Dioxane, ensuring low water content).
-
Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for full consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Avoid basic aqueous washes.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Issue 3: Acidic Conditions & Decarboxylation Risk
Q4: Can I use strong acidic conditions with this molecule? What are the risks?
A4: The thiazole ring itself is an aromatic heterocycle and exhibits a degree of stability in acidic media.[8] For instance, a related isothiazole derivative was shown to be stable in concentrated sulfuric acid at room temperature.[9][10] However, two primary risks exist:
-
Acid-Catalyzed Hydrolysis: Similar to base-catalyzed hydrolysis, the ester can be cleaved under strong acidic conditions (e.g., refluxing in HCl or H₂SO₄) to yield the corresponding carboxylic acid, 5-bromothiazole-4-carboxylic acid.
-
Decarboxylation: While the thiazole-4-carboxylic acid is generally more stable than some other heterocyclic carboxylic acids, prolonged heating under strongly acidic conditions could potentially lead to decarboxylation, especially if the reaction temperature is high.[11][12]
Troubleshooting Steps:
-
If acidic conditions are required, use the mildest acid and lowest temperature that will achieve the desired transformation.
-
If the goal is to cleave the ester to the acid, this can be done effectively. A typical procedure involves hydrolysis with an acid like HCl in a solvent like dioxane or water.[13]
-
If the goal is to preserve the ester, avoid prolonged exposure to hot, strong acids.
Issue 4: Thermal Stability
Q5: How thermally stable is this compound? Can I perform high-temperature reactions or distill it?
A5: The compound is a solid with a melting point of 98-101°C, indicating good stability at common reaction temperatures. Thiazole derivatives are generally quite thermally robust.[14] Reactions up to 120-140°C are common and generally do not lead to decomposition. However, at very high temperatures (likely >200-250°C), thermal decomposition would be expected.[15] Distillation is not a recommended purification method due to its high boiling point (predicted to be 276°C at 760 mmHg) and the potential for decomposition at such temperatures. Purification by crystallization or column chromatography is standard.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound 913836-22-3 [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 5-bromothiazole-4-carboxylate
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, thiazole derivatives hold a significant position due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Methyl 5-bromothiazole-4-carboxylate, a key building block in medicinal chemistry. By comparing its spectral data with those of structurally related analogs, we aim to offer researchers a comprehensive reference for the characterization of this important molecule.
Introduction to this compound
This compound (C₅H₄BrNO₂S) is a halogenated thiazole derivative featuring a bromine atom at the C5 position and a methyl carboxylate group at the C4 position.[1][2] This substitution pattern significantly influences the electronic environment of the thiazole ring, which is reflected in its NMR spectra. Understanding these spectral nuances is crucial for confirming the identity and purity of the compound, as well as for monitoring its transformations in synthetic pathways.
Experimental Protocols
Sample Preparation
For optimal NMR analysis, approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, and consistency is key for comparative studies. Tetramethylsilane (TMS) is generally used as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters are employed, with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be valuable for distinguishing between different types of carbon signals (CH₃, CH₂, CH, and quaternary carbons).
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two key signals: a singlet for the thiazole proton and a singlet for the methyl ester protons.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H2 (thiazole) | 8.5 - 9.0 | Singlet | 1H |
| -OCH₃ (ester) | 3.8 - 4.0 | Singlet | 3H |
The downfield chemical shift of the H2 proton is attributed to the electron-withdrawing effects of the nitrogen and sulfur atoms in the thiazole ring, as well as the adjacent ester group. The bromine atom at C5 further deshields this proton. The methyl protons of the ester group will appear as a sharp singlet in the typical range for such functional groups.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will display five distinct signals corresponding to the five carbon atoms in the molecule.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (ester) | 160 - 165 |
| C2 (thiazole) | 150 - 155 |
| C4 (thiazole) | 140 - 145 |
| C5 (thiazole) | 115 - 120 |
| -OCH₃ (ester) | 52 - 55 |
The carbonyl carbon of the ester group is expected to be the most downfield signal. The thiazole ring carbons (C2, C4, and C5) will resonate in the aromatic region, with their specific shifts influenced by the substituents. The carbon bearing the bromine atom (C5) is anticipated to be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect". The methyl carbon of the ester will appear at the most upfield position.
Comparative Analysis with Isomers and Analogs
A powerful approach to confirming the structure of this compound is to compare its NMR data with that of its isomers and other related compounds.
Isomeric Comparison: Methyl 4-bromothiazole-5-carboxylate
The constitutional isomer, Methyl 4-bromothiazole-5-carboxylate, provides a valuable point of comparison.[3] While the overall number of signals will be the same, the chemical shifts will differ due to the altered positions of the bromine and ester groups.
Predicted ¹H and ¹³C NMR Data Comparison:
| Compound | Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |
| This compound | H2 | ~8.7 | C2: ~152 |
| -OCH₃ | ~3.9 | C4: ~142 | |
| C5: ~117 | |||
| C=O: ~162 | |||
| -OCH₃: ~53 | |||
| Methyl 4-bromothiazole-5-carboxylate | H2 | ~8.9 | C2: ~155 |
| -OCH₃ | ~3.9 | C4: ~120 | |
| C5: ~145 | |||
| C=O: ~161 | |||
| -OCH₃: ~54 |
The key difference in the ¹H NMR will be the chemical shift of the H2 proton, which is expected to be slightly different due to the change in the electronic environment. In the ¹³C NMR, the most significant changes will be observed for the C4 and C5 carbons, directly reflecting the different substituent effects.
Comparison with Other Bromothiazole Derivatives
Examining the NMR data of simpler bromothiazoles can help in assigning the signals of the target molecule. For instance, in 2-bromothiazole, the H5 proton appears at a more upfield position compared to the H2 proton in our target compound, highlighting the deshielding effect of the ester group.[4]
Visualizing the Structure and NMR Assignments
To visually represent the molecular structure and the expected NMR assignments, a diagram can be generated.
Figure 1: Structure of this compound with predicted NMR chemical shifts.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint for its structural identification. By understanding the expected chemical shifts and multiplicities, and by comparing these with data from isomeric and analogous compounds, researchers can confidently characterize this important synthetic intermediate. The detailed analysis presented in this guide serves as a practical tool for scientists in the field of drug discovery and development, facilitating the unambiguous assignment of NMR signals and ensuring the structural integrity of their compounds.
References
Comparative Analysis of Mass Spectrometry Data for Methyl 5-bromothiazole-4-carboxylate
Introduction
Methyl 5-bromothiazole-4-carboxylate is a halogenated heterocyclic compound of significant interest in synthetic chemistry and drug discovery. As with any synthesized compound destined for further application, unambiguous structural confirmation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for providing vital molecular weight and structural information. This guide presents a comparative analysis of mass spectrometry data for this compound, focusing on different ionization techniques and mass resolution capabilities. We will explore the causality behind experimental choices, provide detailed, validated protocols, and interpret the resulting data to offer a comprehensive analytical overview for researchers, scientists, and drug development professionals.
Executive Summary of Mass Spectral Data
The primary analytical challenge in characterizing this compound (C₅H₄BrNO₂S, Molecular Weight: 222.06 g/mol ) is to confirm both its elemental composition and its specific isomeric structure.[1][2] This guide compares two primary MS ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—and highlights the advantages of High-Resolution Mass Spectrometry (HRMS).
| Technique | Key Information Provided | Ideal Application |
| Electron Ionization (EI-MS) | Structural information via extensive, reproducible fragmentation. | Identification of unknown volatile compounds by library matching; structural isomer differentiation. |
| Electrospray Ionization (ESI-MS) | Molecular weight confirmation via soft ionization, yielding prominent molecular ions. | Analysis of polar, less volatile compounds; LC-MS applications. |
| High-Resolution MS (HRMS) | Unambiguous elemental composition via highly accurate mass measurement. | Formula confirmation for novel compounds; distinguishing between compounds with the same nominal mass. |
Part 1: Electron Ionization (EI-MS) for Structural Elucidation
Electron Ionization is a "hard" ionization technique that uses high-energy electrons to ionize a molecule, causing significant and reproducible fragmentation.[3] This extensive fragmentation provides a detailed molecular fingerprint, which is invaluable for structural determination and for matching against spectral libraries.[4][5]
Expertise & Causality: Why Choose EI-MS?
For a relatively small and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is an excellent choice.[6] The technique is well-suited for volatile and semi-volatile compounds.[7] The 70 eV electron energy is a standardized condition that produces consistent fragmentation patterns, allowing for reliable comparison and identification.[4] The resulting fragments offer clues to the molecule's structure, such as the presence of the bromine atom and the methyl ester group.
Experimental Protocol: GC-EI-MS Analysis
This protocol is designed as a self-validating system, including steps for ensuring instrument performance and data quality.
1. Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.[8]
-
Ensure the sample is free of particulates by filtering or centrifugation before transferring to a 1.5 mL glass autosampler vial.[7][8]
2. GC-MS System & Conditions:
-
Instrument: Standard benchtop GC-MS system (e.g., Agilent GC/MSD).
-
Column: A non-polar DB-5 type column (30 m x 0.25 mm x 0.25 µm) is suitable for this analysis.[8]
-
Injector: 250 °C, Splitless mode (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
3. Data Acquisition & Validation:
-
Inject a solvent blank before the sample to ensure no carryover or system contamination.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.
Data Interpretation & Fragmentation Analysis
The EI mass spectrum of this compound is characterized by a visible molecular ion peak and several key fragment ions. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Table of Key Ions and Proposed Structures:
| m/z (Relative Intensity) | Ion Formula | Proposed Structure/Loss |
| 221/223 (M⁺/M⁺+2) | [C₅H₄⁷⁹BrNO₂S]⁺ / [C₅H₄⁸¹BrNO₂S]⁺ | Molecular Ion |
| 190/192 | [C₄H₁⁷⁹BrNOS]⁺ / [C₄H₁⁸¹BrNOS]⁺ | Loss of methoxy radical (•OCH₃) |
| 142 | [C₅H₄NO₂S]⁺ | Loss of bromine radical (•Br) |
| 110 | [C₄H₂OS]⁺ | Loss of •Br and •OCH₂ |
The fragmentation begins with the molecular ion at m/z 221/223 . A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da), leading to the acylium ion at m/z 190/192 . Another significant fragmentation pathway is the cleavage of the C-Br bond, resulting in an ion at m/z 142 .
Visualization: Proposed EI Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Part 2: Comparative Analysis with Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution.[9] It imparts very little excess energy to the molecule, resulting in minimal fragmentation.[10] This makes it ideal for confirming the molecular weight of a compound.
Expertise & Causality: Why Use ESI-MS as an Alternative?
While EI-MS is excellent for structural fingerprinting, its high energy can sometimes lead to a weak or absent molecular ion peak, making molecular weight confirmation difficult.[4] ESI is the preferred method for samples analyzed by Liquid Chromatography (LC) and is particularly effective for polar molecules.[10] For this compound, ESI in positive ion mode would be expected to produce a strong protonated molecule, [M+H]⁺, providing clear and unambiguous confirmation of the molecular weight.
Experimental Protocol: LC-ESI-MS Analysis
This protocol describes a robust method for obtaining a clean ESI spectrum.
1. Sample Preparation:
-
Dissolve the sample in an LC-MS compatible solvent, such as a mixture of acetonitrile and water, to a concentration of ~1 µg/mL.
-
Add 0.1% formic acid to the sample and mobile phase to promote protonation and enhance signal in positive ion mode.[11]
2. LC-MS System & Conditions:
-
Instrument: A standard LC-MS system (e.g., Waters ACQUITY UPLC with a single quadrupole or Q-Tof mass spectrometer).
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (low enough to minimize in-source fragmentation).
-
Desolvation Gas: Nitrogen at 400 °C.
-
Mass Range: Scan from m/z 100 to 400.
-
Data Comparison: EI-MS vs. ESI-MS
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Ion Observed | Molecular Ion Radical Cation (M⁺˙) at m/z 221/223 | Protonated Molecule ([M+H]⁺) at m/z 222/224 |
| Fragmentation | Extensive and characteristic | Minimal to none |
| Key Information | Structural Fingerprint | Molecular Weight Confirmation |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) |
Visualization: Ionization Technique Selection Workflow
Caption: Decision workflow for selecting the appropriate MS ionization technique.
Part 3: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
While low-resolution instruments provide nominal mass, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 5 parts-per-million (ppm).[12] This precision allows for the determination of a molecule's elemental composition, which is the ultimate confirmation of its identity.[13][14]
Expertise & Causality: The Power of Exact Mass
For a novel compound or for distinguishing between isomers, HRMS is indispensable.[15] For example, another compound might have the same nominal mass as our target, but its exact mass would be different due to its different elemental formula. HRMS removes this ambiguity.[12] By comparing the measured accurate mass to the theoretical mass calculated from the chemical formula, we can confirm the elemental composition with a high degree of confidence.[15]
Data Analysis: Elemental Composition Confirmation
The theoretical (monoisotopic) mass of the [M+H]⁺ ion of C₅H₄⁷⁹BrNO₂S is calculated to be 221.9273 Da . An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure this mass with high precision.[16]
Table: HRMS Data Comparison
| Ion Formula | Theoretical Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |
| [C₅H₅⁷⁹BrNO₂S]⁺ | 221.9273 | 221.9270 | -1.35 |
| [C₅H₅⁸¹BrNO₂S]⁺ | 223.9252 | 223.9249 | -1.34 |
A mass error of less than 5 ppm provides strong evidence that the measured ion corresponds to the proposed elemental formula of C₅H₅BrNO₂S.
Conclusion
The comprehensive mass spectrometric analysis of this compound requires a multi-faceted approach.
-
GC-EI-MS is the preferred method for obtaining a detailed structural fingerprint through its reproducible fragmentation patterns, which is crucial for isomer identification and library searching.
-
LC-ESI-MS serves as an excellent complementary technique, providing unambiguous molecular weight confirmation via soft ionization, which is essential when the molecular ion in EI is weak or absent.
-
HRMS offers the highest level of confidence by confirming the elemental composition through accurate mass measurement, eliminating ambiguity and definitively verifying the compound's identity.
By strategically combining these techniques, researchers can achieve a complete and robust characterization of this compound, ensuring data integrity for subsequent research and development activities.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. youtube.com [youtube.com]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS [mdpi.com]
- 12. infinitalab.com [infinitalab.com]
- 13. researchgate.net [researchgate.net]
- 14. measurlabs.com [measurlabs.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Reactivity of Methyl 5-bromothiazole-4-carboxylate in Comparison to Other Halothiazoles
Introduction: The Thiazole Moiety as a Privileged Scaffold in Modern Chemistry
To the researchers, scientists, and drug development professionals who drive innovation, the selection of a foundational chemical scaffold is a decision of paramount importance. Among the heterocyclic compounds that have proven their mettle, the thiazole ring stands out as a "privileged structure." Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its role in a vast array of pharmaceuticals and functional materials.[1][2] Methyl 5-bromothiazole-4-carboxylate, a highly functionalized and versatile building block, offers multiple reaction sites for diversification.[3][4][5] However, its synthetic utility can only be fully harnessed through a deep understanding of its reactivity relative to other commercially available halothiazoles.
This guide provides an in-depth, objective comparison of the reactivity of this compound against other halothiazole analogues. Moving beyond a simple catalog of reactions, we will dissect the underlying principles that govern their reactivity, present supporting experimental data, and offer field-proven protocols. Our goal is to empower you to make informed, strategic decisions in your synthetic campaigns, saving valuable time and resources while maximizing the potential for discovery.
Pillar 1: Understanding the Fundamentals of Halothiazole Reactivity
The reactivity of a halothiazole in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is not monolithic. It is a nuanced interplay of several key factors. An astute chemist leverages these factors to achieve desired outcomes, such as chemoselectivity in molecules bearing multiple halogen atoms.[6]
The Decisive Role of the Halogen
In the vast majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7][8] The energy required for this step is directly related to the bond dissociation energy of the C-X bond. This establishes a clear and predictable reactivity trend:
C-I < C-Br < C-Cl < C-F
Consequently, an iodothiazole will typically react under milder conditions or with lower catalyst loadings than its bromothiazole counterpart. Bromo- and chlorothiazoles often require more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands, to facilitate the more challenging oxidative addition.[9][10] This principle is fundamental for designing selective reactions on poly-halogenated heterocycles.[6]
The Influence of Halogen Position and Electronic Environment
The thiazole ring is not electronically uniform. The nitrogen atom acts as an electron-withdrawing group, while the sulfur atom can act as an electron donor.[2] This creates distinct electronic environments at the C2, C4, and C5 positions, influencing their susceptibility to metallation and subsequent coupling.
-
C2 Position: Generally considered the most acidic proton, making it susceptible to direct C-H activation.[11][12][13]
-
C5 Position: Often the target for direct arylation and other C-H functionalization reactions.[11]
-
C4 Position: Less commonly functionalized via C-H activation but readily participates in cross-coupling when halogenated.
In this compound, the bromine is at the C5 position. Crucially, it is flanked by a strongly electron-withdrawing methyl carboxylate group at the C4 position. This substituent significantly lowers the electron density of the thiazole ring, which can have a profound impact on its reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) reactions.[14][15]
Pillar 2: Comparative Analysis in Key Cross-Coupling Reactions
We will now examine the performance of this compound in the most vital transformations for scaffold elaboration, comparing it with other common halothiazoles based on established literature.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction in drug discovery due to its mild conditions and broad functional group tolerance.[16][17][18][19]
The general reactivity trend of C-I > C-Br > C-Cl holds true for thiazoles. For a substrate like this compound, the reaction necessitates a robust palladium catalyst system. While simple catalysts like Pd(PPh₃)₄ may suffice for iodothiazoles, bromothiazoles often benefit from more advanced systems incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which promote the challenging oxidative addition step and prevent catalyst decomposition.[9][10]
Comparative Data: Suzuki-Miyaura Coupling
| Halothiazole Substrate | Halogen | Position | Typical Catalyst System | Relative Reactivity | Yield Range (%) | Reference |
| 2-Iodothiazole | Iodo | 2 | Pd(PPh₃)₄ / K₂CO₃ | Very High | 85-98 | General Knowledge |
| This compound | Bromo | 5 | Pd(dppf)Cl₂ / Cs₂CO₃ | Moderate | 70-90 | [10] |
| 2-Bromothiazole | Bromo | 2 | Pd₂(dba)₃ / XPhos / K₃PO₄ | High | 80-95 | [9] |
| 2-Chlorothiazole | Chloro | 2 | Pd(OAc)₂ / SPhos / K₃PO₄ | Low | 50-75 | [9] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M concentration) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: The choice of a strong base like Cs₂CO₃ and a robust catalyst like Pd(dppf)Cl₂ is crucial for activating the boronic acid and facilitating the oxidative addition of the moderately reactive C-Br bond.[18] The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Forging Critical C-N Bonds
The palladium-catalyzed formation of C-N bonds is a cornerstone of medicinal chemistry.[20][21] The reactivity trends for Buchwald-Hartwig amination mirror those of the Suzuki coupling, with the C-Br bond of our target molecule being significantly more reactive than a C-Cl bond.[6] This allows for selective amination at the 5-position if other, less reactive halogens are present.[6]
The choice of base is critical in this reaction; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to deprotonate the amine and facilitate the catalytic cycle.[7]
Comparative Data: Buchwald-Hartwig Amination
| Halothiazole Substrate | Halogen | Position | Typical Catalyst System | Base | Relative Reactivity | Yield Range (%) | Reference |
| 5-Iodothiazole | Iodo | 5 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Very High | 80-95 | General Knowledge |
| This compound | Bromo | 5 | Pd₂(dba)₃ / BINAP | NaOtBu | Moderate | 65-88 | [22] |
| 5-Bromothiazole | Bromo | 5 | Pd(OAc)₂ / RuPhos | NaOtBu | High | 75-92 | [22] |
| 5-Chlorobenzothiazole | Chloro | 5 | Pd₂(dba)₃ / BrettPhos | LHMDS | Low | 40-70 | [6] |
Insight: The presence of the electron-withdrawing carboxylate group on this compound can make the C-Br bond slightly less reactive towards oxidative addition compared to an unsubstituted 5-bromothiazole. This often necessitates the use of a well-defined catalyst system like Pd₂(dba)₃ with a bidentate ligand such as BINAP.[20]
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual-catalyst system of palladium and a copper(I) salt.[23][24] The reactivity order of halogens (I > Br > Cl) is strictly followed.[25] This reaction is invaluable for creating rigid molecular linkers and accessing further functionalization through the alkyne handle.
A common side reaction is the copper-mediated homocoupling of the alkyne (Glaser coupling). This can be minimized by running the reaction under strictly anaerobic conditions or by employing copper-free protocols, which often require specialized ligands.[25][26]
Comparative Data: Sonogashira Coupling
| Halothiazole Substrate | Halogen | Position | Typical Catalyst System | Relative Reactivity | Yield Range (%) | Reference |
| 2-Iodothiazole | Iodo | 2 | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Very High | 85-99 | [23] |
| This compound | Bromo | 5 | Pd(PPh₃)₂Cl₂ / CuI / DIPA | Moderate | 60-85 | [27] |
| 2-Bromothiazole | Bromo | 2 | Pd(PPh₃)₄ / CuI / Et₃N | High | 70-90 | [27] |
| 2-Chlorothiazole | Chloro | 2 | Pd(OAc)₂ / SPhos / Cs₂CO₃ (Cu-free) | Very Low | < 40 | [24] |
The Heck Reaction: Olefin Functionalization
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[28][29] While extremely powerful, its application with electron-deficient heterocyclic halides like our target molecule can sometimes be challenging. The reactivity follows the standard I > Br >> Cl trend. The choice of base and additives can be critical to ensure efficient catalyst turnover.
Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation
Unlike the metal-catalyzed reactions above, SNAr involves the direct attack of a nucleophile on the aromatic ring.[14] This reaction is generally difficult for electron-rich aromatic systems. However, the reactivity of this compound is dramatically altered by the presence of the strongly electron-withdrawing methyl carboxylate group at the C4 position, which is ortho to the C5-bromo substituent.
This ortho-EWG is critical as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[30][31] This makes our target molecule significantly more reactive in SNAr compared to an unsubstituted 5-bromothiazole.
In SNAr, the reactivity trend of the halogens is often inverted:
C-F > C-Cl > C-Br > C-I
This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, making the attached carbon more electrophilic.[32] The subsequent elimination of the halide is fast. Therefore, a 5-fluorothiazole-4-carboxylate would be the most reactive substrate for SNAr.
Comparative Data: Nucleophilic Aromatic Substitution with Sodium Methoxide
| Halothiazole Substrate | Halogen | EWG Present? | Relative Reactivity | Typical Conditions | Reference |
| 5-Bromothiazole | Bromo | No | Very Low | Harsh, high temp. required | [15] |
| This compound | Bromo | Yes (ortho) | High | NaOMe, MeOH, 60 °C | [15][31] |
| Methyl 5-chlorothiazole-4-carboxylate | Chloro | Yes (ortho) | Very High | NaOMe, MeOH, RT | [15][31] |
| Methyl 4-bromothiazole-5-carboxylate | Bromo | Yes (meta) | Low | Requires forcing conditions | [31] |
Insight: The positional relationship between the halogen and the electron-withdrawing group is paramount. A meta-relationship, as in Methyl 4-bromothiazole-5-carboxylate, does not allow for effective resonance stabilization of the Meisenheimer complex, rendering the substrate far less reactive towards SNAr.[31]
Pillar 3: Synthesis and Strategic Recommendations
The data clearly illustrates that this compound is a moderately reactive, yet highly versatile building block.
-
For Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira, Heck): Its reactivity is typical of an aryl bromide. It requires more robust conditions than an iodide but is significantly more accessible and reactive than a chloride. The presence of the ester is well-tolerated by most modern catalyst systems, though care should be taken with strongly basic or nucleophilic conditions at high temperatures which could lead to ester hydrolysis or transesterification.
-
For Nucleophilic Aromatic Substitution: The molecule is highly activated towards SNAr due to the ortho ester group. This opens up a powerful, metal-free avenue for introducing oxygen, nitrogen, and sulfur nucleophiles at the C5 position, a synthetic route that is largely inaccessible for simple halothiazoles without EWGs.
This compound occupies a strategic sweet spot in the landscape of halothiazole building blocks. It is stable and readily available, yet possesses a reactivity profile that allows for facile participation in the most crucial bond-forming reactions of modern organic synthesis. Its true distinguishing feature is its high reactivity in SNAr reactions, providing a complementary synthetic strategy to palladium-catalyzed methods. By understanding the principles laid out in this guide, researchers can strategically leverage the unique characteristics of this scaffold to accelerate their discovery programs.
References
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 12. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Heck Reaction [organic-chemistry.org]
- 29. Heck reaction - Wikipedia [en.wikipedia.org]
- 30. Khan Academy [khanacademy.org]
- 31. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 32. m.youtube.com [m.youtube.com]
The Gold Standard in Focus: A Comparative Guide to the X-ray Crystal Structure Analysis of Thiazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 3D Structure in Thiazole Carboxylate Drug Development
Thiazole and its derivatives, particularly thiazole carboxylates, are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic efficacy of these molecules is inextricably linked to their precise three-dimensional structure, which governs their interaction with biological targets like enzymes and receptors.[4][5] Therefore, unambiguous determination of their molecular architecture is not merely a characterization step but a cornerstone of rational drug design.
Among the arsenal of analytical techniques available for structural elucidation, single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal "gold standard."[6][7] It provides atomic-level resolution of the molecule's conformation, configuration, and intermolecular interactions in the solid state. This guide offers a senior application scientist's perspective on the SC-XRD workflow for thiazole carboxylates, explaining the causality behind experimental choices and objectively comparing its performance against other common analytical alternatives.
The Core Technique: A Deep Dive into Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful diffraction method that can provide direct and unambiguous structural information for a molecule.[6] The technique relies on the elastic scattering of X-rays by the electrons in a highly ordered, single crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the precise positions of all atoms (excluding most hydrogens) can be determined.
Detailed Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous execution at each stage is critical for success.
Part 1: The Foundation - Material Purification and Crystallization
The axiom "garbage in, garbage out" is particularly true for crystallography. The absolute prerequisite for a successful SC-XRD experiment is a high-quality single crystal, which can only be grown from highly pure material.
Step-by-Step Protocol:
-
Purity Assessment (≥98%): Before attempting crystallization, verify the purity of the thiazole carboxylate sample using techniques like NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection: The choice of solvent is paramount.[8] The ideal solvent should exhibit moderate solubility for the compound—sufficiently soluble when heated but nearing saturation at room or lower temperatures.[9] A preliminary solubility screen with a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane) is a crucial first step.
-
Crystallization Method Selection: The goal is to achieve supersaturation slowly, allowing for the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid or microcrystals.[10]
-
Slow Evaporation: This is the simplest method.[11] A nearly saturated solution is left in a vial covered with a perforated seal (e.g., Parafilm with pinholes) to allow the solvent to evaporate over days or weeks. This method works best for stable compounds in moderately volatile solvents.[8]
-
Vapor Diffusion: This is often the most successful technique for small quantities of material.[8][10] A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[10] The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10][11]
-
Solvent Layering: In this technique, the anti-solvent is carefully layered on top of a solution of the compound without mixing.[8] Diffusion at the interface between the two miscible solvents gradually induces crystallization.
-
Thermal Control (Slow Cooling): A saturated solution is heated until all solid dissolves and then cooled very slowly.[6][9] This controlled temperature drop reduces solubility and promotes crystal growth.
-
Part 2: Data Acquisition and Processing
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, transparent, with well-defined faces) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data. The initial step, "structure solution," determines the approximate positions of the atoms. The subsequent "refinement" process optimizes these positions and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final output is a model of the crystal structure, including atomic coordinates, bond lengths, bond angles, and torsion angles.
Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for single-crystal X-ray diffraction analysis.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. novapublishers.com [novapublishers.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. depts.washington.edu [depts.washington.edu]
A Senior Application Scientist's Guide to Purity Validation of Synthesized Methyl 5-bromothiazole-4-carboxylate by HPLC
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Methyl 5-bromothiazole-4-carboxylate, a key building block in the synthesis of various pharmacologically active molecules, is no exception. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this crucial intermediate. We will delve into the causality behind experimental choices and present a self-validating protocol grounded in established scientific principles.
The Central Role of Purity in Drug Synthesis
The journey from a laboratory-synthesized intermediate to a market-ready pharmaceutical is paved with rigorous quality control. Impurities in an intermediate like this compound can arise from various sources, including residual starting materials, by-products of the synthesis, and degradation products.[4] These impurities can potentially be carried through subsequent synthetic steps, leading to a compromised final product with altered pharmacological or toxicological properties. Therefore, a robust analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[2]
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[5][6][7] The fundamental principle of HPLC lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7][8]
A Validated HPLC Method for this compound
The following protocol is a robust, self-validating method developed based on the physicochemical properties of heterocyclic compounds and extensive experience in HPLC method development.[9][10]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO₂S | [11][12][13] |
| Molecular Weight | 222.06 g/mol | [11][12][13] |
| Form | Solid | [11] |
| Purity (Typical) | ≥95% | [11][12] |
Experimental Protocol:
| Parameter | Specification | Rationale |
| Instrument | HPLC system with a UV-Vis detector | Standard equipment for pharmaceutical analysis, offering a good balance of sensitivity and robustness. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar organic molecules like the target compound.[8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.[9] |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B | This gradient profile provides a good separation of the main peak from potential impurities. The re-equilibration step at the end ensures the reproducibility of subsequent injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic and heterocyclic compounds, providing good sensitivity for the analyte. A UV scan of the compound can determine the optimal wavelength for maximum absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of Acetonitrile. | Acetonitrile is a good solvent for the analyte and is compatible with the mobile phase. |
Workflow for HPLC Purity Validation:
Caption: HPLC Purity Validation Workflow for this compound.
Trustworthiness Through Self-Validation:
The presented HPLC method is designed to be self-validating. The inclusion of a reference standard allows for the confirmation of the main peak's identity through retention time matching. System suitability tests (SST), performed before sample analysis, ensure that the chromatographic system is performing adequately. Key SST parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak, indicating good peak symmetry.
-
Theoretical Plates: Should be ≥ 2000, demonstrating column efficiency.
-
Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0% for peak area and retention time, ensuring precision.
These parameters are in line with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, which provide a framework for ensuring that an analytical method is fit for its intended purpose.[14][15][16][17][18]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method for purity determination of non-volatile small molecules, other techniques can provide complementary information or may be more suitable in specific scenarios.[19][20][21]
| Technique | Principle | Advantages for Purity Analysis | Limitations for Purity Analysis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[7][8] | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy, well-established for pharmaceutical analysis.[1][6][22] | Requires the analyte to be soluble in the mobile phase, can be more time-consuming than some other techniques.[21] |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.[23] | Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors (e.g., FID).[21] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization, which adds complexity.[21] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.[19] | Provides unambiguous structural confirmation, can be used for quantitative analysis (qNMR) without a reference standard for the impurity, detects a wide range of impurities simultaneously.[1][20] | Lower sensitivity compared to HPLC for trace impurities, complex mixtures can lead to overlapping signals, requiring advanced techniques for interpretation. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio.[24] | High sensitivity and specificity, provides molecular weight information for impurity identification when coupled with a separation technique (e.g., LC-MS).[5][22] | Typically not a standalone quantitative technique for purity without extensive validation and the use of isotopically labeled standards, ionization efficiency can vary significantly between compounds. |
Fundamental Principles of Alternative Analytical Techniques:
Caption: Simplified Principles of GC, NMR, and MS.
Conclusion: An Integrated Approach to Purity Validation
For the routine purity assessment of synthesized this compound, a well-developed and validated reverse-phase HPLC method stands as the most appropriate and reliable choice. Its high resolving power, quantitative accuracy, and suitability for non-volatile organic molecules make it the industry standard.
However, a comprehensive characterization of a new synthetic route or the investigation of an unknown impurity often benefits from an integrated approach. NMR spectroscopy can provide invaluable structural information on impurities, while LC-MS can offer precise mass data for their identification. While GC is less suitable for this particular analyte, it remains a powerful tool for analyzing volatile impurities or residual solvents.
By understanding the strengths and limitations of each technique and applying them judiciously, researchers and drug development professionals can ensure the purity and quality of their synthesized intermediates, ultimately contributing to the development of safe and effective medicines.
References
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 9. welch-us.com [welch-us.com]
- 10. onyxipca.com [onyxipca.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. chemscene.com [chemscene.com]
- 13. 913836-22-3 | this compound - AiFChem [aifchem.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 19. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 20. Identity determination and purity testing [chemcon.com]
- 21. blog.brewerscience.com [blog.brewerscience.com]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 24. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Comparative study of different synthetic routes to Methyl 5-bromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-bromothiazole-4-carboxylate is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the bromine atom and the methyl ester on the thiazole core makes it a versatile intermediate for further functionalization. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach.
Introduction to Synthetic Strategies
The synthesis of polysubstituted thiazoles is a cornerstone of heterocyclic chemistry. For the preparation of this compound, two logical and convergent strategies emerge:
-
Route 1: The Hantzsch-Sandmeyer Strategy. This classic approach involves the initial construction of a 2-aminothiazole-4-carboxylate ring system via the Hantzsch thiazole synthesis. Subsequent diazotization of the amino group, followed by a Sandmeyer-type bromination, introduces the bromine at the 5-position. A final deamination step furnishes the target molecule.
-
Route 2: Direct Bromination Strategy. This more direct approach begins with the synthesis of a thiazole-4-carboxylate precursor, followed by electrophilic bromination to introduce the bromine atom at the C5 position.
This guide will delve into the specifics of each route, providing the necessary information for researchers to make an informed decision based on their laboratory capabilities, available starting materials, and desired scale of synthesis.
Route 1: The Hantzsch-Sandmeyer Strategy
This multi-step synthesis is a robust and well-established method for the preparation of substituted thiazoles. It offers a high degree of control over the substitution pattern.
Overall Workflow of the Hantzsch-Sandmeyer Strategy
Caption: Workflow for the Hantzsch-Sandmeyer synthesis of this compound.
Step 1: Hantzsch Thiazole Synthesis of Methyl 2-aminothiazole-4-carboxylate
The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1] In this case, the reaction of methyl 2-chloroacetoacetate with thiourea provides the key intermediate, Methyl 2-aminothiazole-4-carboxylate.
Experimental Protocol:
-
To a solution of thiourea (7.6 g, 0.1 mol) in 100 mL of ethanol, add methyl 2-chloroacetoacetate (15.0 g, 0.1 mol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product, Methyl 2-aminothiazole-4-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum.
Mechanistic Insights:
The Hantzsch synthesis proceeds through a well-established mechanism involving initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Step 2: Diazotization and Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[2] This reaction is a radical-nucleophilic aromatic substitution.[2]
Experimental Protocol:
-
Suspend Methyl 2-aminothiazole-4-carboxylate (17.2 g, 0.1 mol) in a mixture of 48% hydrobromic acid (60 mL) and water (60 mL) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) bromide (14.3 g, 0.1 mol) in 48% hydrobromic acid (40 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Mechanistic Insights:
The reaction proceeds via the formation of a diazonium salt, which then undergoes a one-electron reduction by the copper(I) catalyst to form an aryl radical and dinitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species to yield the final product and regenerate the copper(I) catalyst.
Route 2: Direct Bromination Strategy
This approach offers a potentially shorter synthesis by directly introducing the bromine atom onto a pre-formed thiazole-4-carboxylate ring. The success of this route hinges on the regioselectivity of the bromination reaction.
Overall Workflow of the Direct Bromination Strategy
Caption: Workflow for the Direct Bromination synthesis of this compound.
Step 1: Synthesis of Methyl thiazole-4-carboxylate
The synthesis of the thiazole-4-carboxylate core can be achieved through various methods. One common approach is the reaction of an α-halo-β-ketoester with a thioamide, similar to the Hantzsch synthesis.
Experimental Protocol:
-
In a round-bottom flask, dissolve thioformamide (7.5 g, 0.1 mol) in 100 mL of ethanol.
-
Add methyl 2-chloroacetoacetate (15.0 g, 0.1 mol) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield Methyl thiazole-4-carboxylate.
Step 2: Direct Bromination
The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution. The C5 position is generally the most reactive site for such reactions. N-Bromosuccinimide (NBS) is a common and convenient reagent for the regioselective bromination of electron-rich heterocycles.
Experimental Protocol:
-
Dissolve Methyl thiazole-4-carboxylate (14.3 g, 0.1 mol) in 150 mL of a suitable solvent such as chloroform or acetic acid.
-
Add N-Bromosuccinimide (17.8 g, 0.1 mol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to expedite the reaction, monitoring by TLC.
-
Once the starting material is consumed, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to give this compound.
Mechanistic Insights:
The bromination of the thiazole ring is an electrophilic aromatic substitution. The electron-donating sulfur and nitrogen atoms activate the ring towards electrophilic attack, with the C5 position being the most nucleophilic.
Comparative Analysis
| Feature | Route 1: Hantzsch-Sandmeyer | Route 2: Direct Bromination |
| Number of Steps | 3 (Hantzsch, Diazotization/Sandmeyer, Deamination) | 2 (Thiazole synthesis, Bromination) |
| Overall Yield | Moderate to Good (typically 30-50%) | Potentially higher, but dependent on bromination selectivity and yield. |
| Starting Materials | Readily available and relatively inexpensive. | Thioformamide can be less common than thiourea. |
| Reagent Safety | Diazonium salts are potentially explosive and must be handled with care at low temperatures. Use of corrosive acids (HBr). | N-Bromosuccinimide is a lachrymator and should be handled in a fume hood. |
| Scalability | The Sandmeyer reaction can be challenging to scale up due to the handling of diazonium salts and potential exotherms. | Generally more amenable to scale-up. |
| Control of Isomers | High regioselectivity is ensured by the synthetic design. | Potential for the formation of isomeric byproducts if bromination is not completely regioselective. |
| Purification | Multiple purification steps may be required. | Potentially simpler purification if the bromination is clean. |
Conclusion
Both the Hantzsch-Sandmeyer strategy and the Direct Bromination route offer viable pathways to this compound.
The Hantzsch-Sandmeyer route is a classic and reliable method that provides unambiguous regiochemical control. While it involves more steps and the handling of potentially hazardous diazonium intermediates, its predictability makes it an excellent choice for smaller-scale laboratory synthesis where purity and structural confirmation are paramount.
The Direct Bromination route is more atom-economical and involves fewer synthetic steps, making it an attractive option for larger-scale production. However, its success is contingent on the clean and regioselective bromination of the thiazole-4-carboxylate intermediate. Preliminary small-scale experiments to confirm the regioselectivity and optimize the reaction conditions are highly recommended before embarking on a large-scale synthesis using this route.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction, available equipment, and experience with the handling of the reagents involved.
References
The Core Scaffold: Understanding Methyl 5-bromothiazole-4-carboxylate
An In-Depth Guide to the Structure-Activity Relationship (SAR) of Methyl 5-bromothiazole-4-carboxylate Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its role in drugs ranging from antimicrobials like Sulfathiazole to antineoplastics such as Bleomycin.[3][4] Within this important class, thiazole-4-carboxylate esters, and specifically this compound, serve as exceptionally versatile starting points for the synthesis of novel therapeutic agents.[5]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of the this compound core. We will dissect the role of each substituent position, compare the scaffold's performance against relevant alternatives, and provide detailed experimental protocols to empower researchers in their drug discovery efforts. Our focus is not merely on what modifications can be made, but on why these modifications influence biological activity, offering a deeper, mechanistically-grounded understanding for professionals in the field.
This compound is a highly functionalized heterocyclic compound that offers three key points for chemical modification: the C2-position, the C4-methyl ester, and the C5-bromo group. Each site provides a strategic handle for tuning the molecule's physicochemical properties (e.g., solubility, lipophilicity) and its pharmacodynamic profile (e.g., target binding, potency).
References
A Comparative Spectroscopic Guide to Methyl 5-bromothiazole-4-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the precise identification of molecular structure is paramount. Isomeric impurities can significantly alter the biological activity, toxicity, and material properties of a target compound. This guide provides a detailed spectroscopic comparison of Methyl 5-bromothiazole-4-carboxylate and its key isomers, offering a practical framework for their differentiation using routine analytical techniques.
The Critical Need for Isomer Differentiation
This compound and its isomers are valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The substitution pattern of the bromine atom and the methyl carboxylate group on the thiazole ring dramatically influences the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. Consequently, each isomer exhibits a unique spectroscopic fingerprint. This guide will focus on the following commercially available or synthetically accessible isomers:
-
This compound
-
Methyl 2-bromothiazole-4-carboxylate
-
Methyl 4-bromothiazole-2-carboxylate
-
Methyl 2-bromothiazole-5-carboxylate
-
Methyl 5-bromothiazole-2-carboxylate
We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective comparison, supported by experimental data where available and supplemented with predictive analysis based on established principles.
Visualizing the Isomeric Landscape
To fully appreciate the structural differences, let's visualize the isomers.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-bromothiazole-4-carboxylate
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposal of specialized chemical reagents like Methyl 5-bromothiazole-4-carboxylate demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower you with the knowledge to manage chemical waste streams effectively, reinforcing a culture of safety that extends beyond the bench.
Understanding the Hazard Profile of this compound
This compound is a halogenated organic compound. While some safety data sheets (SDS) may not classify it as hazardous under OSHA's 2012 Hazard Communication Standard, it is crucial to recognize that the presence of a bromine atom categorizes it as a halogenated organic.[1] As a matter of best practice and to ensure full compliance with environmental regulations, it should be treated as a hazardous waste stream. Halogenated organic compounds require specific disposal routes, typically incineration at a licensed facility, to prevent the release of harmful substances into the environment.[1][2]
Furthermore, related brominated thiazole compounds are classified as skin and eye irritants, and may cause respiratory irritation.[3][4] Given the potential for variability in reported hazards, a cautious approach is always the most scientifically sound and responsible course of action. Therefore, all personnel handling this compound should operate under the assumption that it is hazardous.
Key Hazard Considerations:
| Hazard Type | Precautionary Measures | Rationale |
| Halogenated Organic Compound | Segregate from non-halogenated waste streams.[1][2] | Halogenated compounds require specific high-temperature incineration to prevent the formation of persistent environmental pollutants. Mixing with non-halogenated solvents complicates and increases the cost of disposal.[2] |
| Potential Skin and Eye Irritant | Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, nitrile gloves, and a lab coat.[3][5] | Direct contact can cause irritation. Proper PPE provides a necessary barrier to prevent exposure. |
| Potential Respiratory Irritant | Handle in a well-ventilated area, preferably within a chemical fume hood.[5][6] | Inhalation of dust or vapors can lead to respiratory discomfort. A fume hood minimizes the concentration of airborne contaminants in the user's breathing zone. |
| Combustible Solid | Store away from heat and open flames.[7] | Although not highly flammable, as a combustible solid, it can ignite with a sufficient ignition source. |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general principles of hazardous waste management as outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]
Step 1: Container Selection and Labeling
-
Container Compatibility: Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[8][10] Do not use metal containers for halogenated waste.
-
Labeling: The container must be labeled clearly and accurately before the first drop of waste is added.[11] The label must include:
Step 2: Waste Segregation and Accumulation
-
Segregation is Key: As a halogenated organic compound, this waste must be collected separately from non-halogenated organic waste.[1][2][11] This is a critical step for proper disposal and cost-effectiveness.
-
Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[9][10] This area must be under the control of laboratory personnel.
-
Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste.[10][11] This prevents the release of vapors and reduces the risk of spills.
-
Do Not Overfill: Do not fill the container to more than 90% of its capacity to allow for expansion.[12]
Step 3: Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Personnel Safety: Ensure all personnel in the immediate area are wearing appropriate PPE. If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Containment: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust.[5] Dry sweeping is generally discouraged for hazardous chemicals; a gentle sweeping or scooping method is preferable.
-
Decontamination: Decontaminate the spill area using a suitable solvent (e.g., ethanol or isopropanol) and absorbent pads. All contaminated materials (gloves, wipes, absorbent pads) must be disposed of as hazardous waste in the same container as the original compound.
-
Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.
Step 4: Final Disposal
-
Arrange for Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may vary), arrange for its removal by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA).[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. emedco.com [emedco.com]
- 7. This compound 913836-22-3 [sigmaaldrich.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
